molecular formula C48H68N14O14S2 B013380 Desmopressin (Acetate) CAS No. 62288-83-9

Desmopressin (Acetate)

Cat. No.: B013380
CAS No.: 62288-83-9
M. Wt: 1129.3 g/mol
InChI Key: MLSVJHOYXJGGTR-IFHOVBQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmopressin Acetate is an analogue of the hormone vasopressin with antidiuretic and antihemorrhagic properties. Desmopressin acetate has selective affinity for the V2 receptor and acts on the distal kidney tubule by increasing the cellular permeability thereby stimulating water reabsorption. This antidiuretic agent is used in the treatment of central diabetes insipidus. An unrelated action of desmopressin acetate is to increases circulating factor VIII and is used in patients with haemophilia and von Willebrand's disease.
A synthetic analog of the pituitary hormone, ARGININE VASOPRESSIN. Its action is mediated by the VASOPRESSIN receptor V2. It has prolonged antidiuretic activity, but little pressor effects. It also modulates levels of circulating FACTOR VIII and VON WILLEBRAND FACTOR.
See also: Desmopressin (has active moiety).

Properties

CAS No.

62288-83-9

Molecular Formula

C48H68N14O14S2

Molecular Weight

1129.3 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29+,30+,31+,32+,33+,34+;/m1./s1

InChI Key

MLSVJHOYXJGGTR-IFHOVBQLSA-N

SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Purity

>98%

Related CAS

16679-58-6 (Parent)

sequence

CYFQNCPRG

Synonyms

1-Deamino-8-D-arginine Vasopressin
1-Desamino-8-arginine Vasopressin
Acetate, Desmopressin
Adiuretin
Adiuretin SD
Apo-Desmopressin
Arginine Vasopressin, Deamino
DDAVP
Deamino Arginine Vasopressin
Desmogalen
Desmopressin
Desmopressin Acetate
Desmopressin Monoacetate
Desmopressin Monoacetate, Trihydrate
Desmopressine Ferring
Desmospray
Desmotabs
Ferring, Desmopressine
Minirin
Minurin
Monoacetate, Desmopressin
Monoacetate, Trihydrate Desmopressin
Nocutil
Octim
Octostim
Trihydrate Desmopressin Monoacetate
Vasopressin, 1-Deamino-8-D-arginine
Vasopressin, 1-Desamino-8-arginine
Vasopressin, Deamino Arginine

Origin of Product

United States

Foundational & Exploratory

Precision Modulation of Aquaporin-2 Trafficking via Desmopressin Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise regulation of renal water permeability is a cornerstone of mammalian homeostasis. At the cellular level, this process is governed by the trafficking of Aquaporin-2 (AQP2) water channels in the principal cells of the collecting duct.[1][2][3][4][5] Desmopressin acetate (DDAVP), a synthetic analogue of arginine vasopressin (AVP), serves as the primary pharmacological tool to modulate this system.

This guide provides a deep technical analysis of how DDAVP drives AQP2 trafficking. unlike generic overviews, we focus on the phosphorylation-dependent "zip code" mechanism , the kinetic balance between exocytosis and endocytosis, and the gold-standard methodologies for quantifying these events in a research setting.

Molecular Mechanism: The V2R-cAMP-PKA Axis[6]

Desmopressin distinguishes itself from endogenous vasopressin through its high selectivity for the V2 receptor (V2R) over the V1a receptor (V1aR), with an antidiuretic-to-pressor ratio of approximately 3000:1 compared to 1:1 for AVP. This selectivity allows for potent activation of the cAMP signaling cascade without confounding vasoconstriction.

The Signaling Cascade

Upon binding to the basolateral V2R (a Gs-coupled GPCR), DDAVP induces a conformational change that triggers the dissociation of the G


s subunit. This subunit activates Adenylyl Cyclase (AC), specifically isoforms AC3 and AC6 in the collecting duct, leading to a rapid accumulation of intracellular cAMP.

The rise in cAMP activates Protein Kinase A (PKA).[4][6][7] The critical downstream effect is not merely a general activation, but the ordered phosphorylation of specific serine residues on the AQP2 C-terminus.

The Phosphorylation "Zip Code"

Current consensus establishes that AQP2 trafficking is dictated by the phosphorylation status of four key serine residues: Ser256, Ser261, Ser264, and Ser269.

ResidueKinaseResponse to DDAVPFunctional Role
Ser256 PKAIncreases The "Master Switch." Essential for trigger of exocytosis. Pre-requisite for phosphorylation at S264 and S269.
Ser261 p38 MAPK / CDK1/5Decreases Stabilizes AQP2 in intracellular storage vesicles. Dephosphorylation is required for release.
Ser264 UnknownIncreases Associated with basolateral and apical membrane localization; facilitates trafficking.
Ser269 UnknownIncreases Retention Signal. Found exclusively at the apical membrane.[3] Prevents internalization (endocytosis).
Visualization of the Signaling Pathway

V2R_Signaling cluster_AQP2 AQP2 C-Terminus Modifications DDAVP Desmopressin (DDAVP) V2R V2 Receptor (Basolateral) DDAVP->V2R Binding Gs Gs Protein V2R->Gs Activation AC Adenylyl Cyclase (AC3/6) Gs->AC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates S256 p-Ser256 (Master Switch) PKA->S256 Phosphorylates S261 p-Ser261 (Vesicle Retention) PKA->S261 Inhibits (Indirectly) S269 p-Ser269 (Apical Retention) S256->S269 Permits Phosphorylation Exocytosis Apical Membrane Insertion S256->Exocytosis Triggers S269->Exocytosis Stabilizes

Figure 1: The DDAVP-induced signaling cascade leading to hierarchical phosphorylation of AQP2.

Trafficking Dynamics: The Kinetic Balance

AQP2 density at the apical membrane is not static; it is a dynamic equilibrium between exocytosis (insertion) and endocytosis (internalization).[1]

Exocytosis (The "On" Signal)

In the resting state, AQP2 resides in sub-apical storage vesicles, stabilized by p-Ser261. Upon DDAVP stimulation, PKA phosphorylates Ser256.[3] This event:

  • Disrupts the interaction with G-actin and tropomyosin.

  • Inhibits RhoA GTPase, leading to localized F-actin depolymerization, removing the "cytoskeletal barrier" that prevents vesicle fusion.

  • Recruits SNARE machinery (VAMP2 on vesicles, Syntaxin-4 on membrane) to facilitate fusion.

Endocytosis and Retention (The "Off" Signal)

AQP2 is constitutively internalized via clathrin-mediated endocytosis, a process dependent on Dynamin.

  • Without DDAVP: Internalization is rapid.

  • With DDAVP: Phosphorylation at Ser269 acts as a dominant retention signal. It physically prevents the association of AQP2 with the clathrin/AP-2 adaptor complex, effectively "locking" the channel at the surface.

AQP2_Cycling Storage Storage Vesicle (p-Ser261) Apical Apical Membrane (p-Ser256 + p-Ser269) Storage->Apical Exocytosis (DDAVP+) Endosome Early Endosome Apical->Endosome Endocytosis (Clathrin) Recycling Recycling Endosome Endosome->Recycling Sorting Recycling->Storage Maturation DDAVP_Stim DDAVP DDAVP_Stim->Apical Promotes Retention

Figure 2: The dynamic cycling of AQP2. DDAVP accelerates exocytosis and blocks endocytosis.

Experimental Protocol: Cell Surface Biotinylation

To rigorously assess DDAVP activity, one cannot rely solely on immunofluorescence, which is semi-quantitative. Surface biotinylation is the gold standard for quantifying the fraction of AQP2 physically inserted into the plasma membrane.

Principle

We use a membrane-impermeable, cleavable biotin ester (e.g., Sulfo-NHS-SS-Biotin). This reagent reacts with primary amines on extracellular domains of proteins. Because it cannot penetrate the cell, it labels only the surface population.

Step-by-Step Methodology (MDCK or LLC-PK1 Cells)

Reagents:

  • Biotin Reagent: 0.5 mg/mL Sulfo-NHS-SS-Biotin in borate buffer (pH 9.0) or PBS (pH 8.0). Note: pH 8.0-9.0 optimizes the NHS-ester reaction.

  • Quenching Buffer: PBS + 100 mM Glycine (Tris can also be used).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

Protocol:

  • Treatment: Grow cells to confluence. Serum-starve for 2 hours. Treat with 10 nM DDAVP (or vehicle) for 30 minutes at 37°C.

  • Cooling: Place cells immediately on ice. Wash 3x with ice-cold PBS-CM (PBS + 0.1 mM CaCl2 + 1 mM MgCl2). Crucial: Cold temperature halts all trafficking.

  • Labeling: Add cold Biotin Reagent. Incubate 30 min at 4°C with gentle rocking.

  • Quenching: Aspirate biotin.[8] Wash 3x with ice-cold Quenching Buffer (Glycine binds excess NHS-biotin).

  • Lysis: Scrape cells in Lysis Buffer. Sonicate briefly and centrifuge (14,000 x g, 10 min) to clear debris.

  • Pull-Down: Incubate supernatant with Neutravidin-agarose beads (overnight, 4°C).

  • Elution: Wash beads 3x with Lysis Buffer. Elute proteins using Laemmli buffer with DTT or

    
    -mercaptoethanol  (cleaves the SS linker).
    
  • Analysis: Perform Western Blot for AQP2. Compare "Total Lysate" vs. "Surface Fraction" (Eluate).

Workflow Visualization

Biotinylation_Workflow Step1 1. DDAVP Treatment (37°C) Step2 2. Ice Wash (Stop Trafficking) Step1->Step2 Step3 3. Biotin Labeling (Sulfo-NHS-SS) Step2->Step3 Step4 4. Quench (Glycine) Step3->Step4 Step5 5. Lysis & Neutravidin Pull-down Step4->Step5 Step6 6. Western Blot (Quantify Surface AQP2) Step5->Step6

Figure 3: The sequential workflow for surface biotinylation assays.

Clinical & Translational Implications[9][10]

Understanding the precise mechanism of DDAVP is critical for drug development in two opposing contexts:

  • Loss of Function (NDI): In X-linked Nephrogenic Diabetes Insipidus (NDI), mutations often occur in the V2R. However, in acquired NDI (e.g., Lithium-induced), the defect lies in the downregulation of AQP2 expression and trafficking. Research focuses on "bypassing" the V2R using cAMP elevators (e.g., Forskolin) or potentiating the AQP2-membrane interaction.

  • Gain of Function (SIADH/CHF): In Syndrome of Inappropriate Antidiuretic Hormone (SIADH) or Congestive Heart Failure, AQP2 is constitutively active. V2R antagonists (vaptans) are used, but understanding the S269 retention signal offers a novel therapeutic target: destabilizing the AQP2-membrane complex to promote endocytosis.

References

  • Kortenoeven, M. L., et al. (2012). "Phosphorylation of AQP2 at Ser269 potentiates its plasma membrane retention."[3] Journal of Biological Chemistry. Link

  • Hoffert, J. D., et al. (2006). "Dynamics of aquaporin-2 phosphorylation in response to vasopressin." American Journal of Physiology-Renal Physiology. Link

  • Moeller, H. B., et al. (2010). "Phosphorylation of aquaporin-2 regulates its endocytosis and protein-protein interactions."[9][10] Proceedings of the National Academy of Sciences. Link

  • Nedvetsky, P. I., et al. (2009). "Regulation of aquaporin-2 trafficking." Handbook of Experimental Pharmacology. Link

  • Boone, M., & Deen, P. M. (2008). "Physiology and pathophysiology of the vasopressin-regulated renal water reabsorption." Pflügers Archiv - European Journal of Physiology. Link

Sources

Investigating the Effects of Desmopressin Acetate on von Willebrand Factor Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desmopressin acetate (1-deamino-8-D-arginine vasopressin, or DDAVP) is a synthetic analogue of the pituitary hormone vasopressin.[1] Unlike its parent molecule, DDAVP exhibits high specificity for the V2 receptor (


) with negligible V1 activity, effectively decoupling hemostatic efficacy from vasoconstriction.

This guide details the technical investigation of DDAVP-mediated exocytosis of von Willebrand Factor (VWF) from endothelial Weibel-Palade bodies (WPBs). It is designed for researchers establishing in vitro potency assays and clinicians conducting in vivo challenge tests. The core premise is that DDAVP acts as a secretagogue, not a synthesizer; therefore, efficacy is strictly limited by the pre-existing intracellular pool of mature VWF.

Mechanistic Foundations: The V2R-cAMP-PKA Axis

To investigate DDAVP, one must understand the signaling cascade that translates extracellular ligand binding into vesicle fusion.

The Signaling Cascade

Upon intravenous or intranasal administration, DDAVP binds to the Gs-coupled


 on the basolateral surface of endothelial cells. This interaction triggers a conformational change in the G

s subunit, activating Adenylyl Cyclase (AC).

The subsequent rise in intracellular cyclic AMP (cAMP) is the master switch. cAMP activates Protein Kinase A (PKA), which phosphorylates key effector proteins involved in WPB trafficking.[2][3]

  • RalGDS-RalA Pathway: PKA activates RalGDS, which in turn activates the small GTPase RalA, essential for the assembly of the exocyst complex.

  • Rab27a-MyRIP-Myosin Va: This complex regulates the transport of WPBs along actin filaments to the plasma membrane.

  • SNARE Machinery: The final fusion event releases ultra-large VWF multimers (ULVWF), Factor VIII (FVIII), and P-selectin into the lumen.

Visualization of the Pathway

DDAVP_Pathway cluster_WPB Weibel-Palade Body Trafficking DDAVP Desmopressin (DDAVP) V2R V2 Receptor (Endothelial) DDAVP->V2R Binding Gs Gs Protein V2R->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Rab27a Rab27a / MyRIP PKA->Rab27a Phosphorylation RalA RalA (GTPase) PKA->RalA Activation SNARE SNARE Complex (VAMP3/SNAP23) Rab27a->SNARE Docking RalA->SNARE Priming Exocytosis Exocytosis of VWF & FVIII SNARE->Exocytosis Fusion

Caption: The G-protein coupled signaling cascade initiated by DDAVP, leading to PKA-dependent exocytosis of Weibel-Palade bodies.

Pharmacokinetics & Pharmacodynamics (PK/PD)

Understanding the temporal profile of DDAVP is critical for designing sampling protocols.

Key Insight: While plasma DDAVP levels peak rapidly, the hemostatic effect (VWF release) follows a hysteresis loop, persisting longer than the drug itself due to the stability of the VWF-FVIII complex in circulation.

Table 1: Comparative Pharmacokinetics
ParameterIntravenous (IV)Subcutaneous (SC)Intranasal (Spray)
Bioavailability 100%~85%3-5%
Time to Peak (

)
15–30 min60–90 min60–90 min
VWF Increase 3–4 fold2–3 fold2–3 fold
Half-Life (

)
3.0–3.5 hours3.0–3.5 hours3.0–3.5 hours
Duration of Effect 8–12 hours8–12 hours8–12 hours

Note: The intranasal dose (typically 300 µg) is significantly higher than the IV dose (0.3 µg/kg) to compensate for low bioavailability.

Experimental Framework: In Vitro Investigation

For researchers utilizing Human Umbilical Vein Endothelial Cells (HUVEC) or Blood Outgrowth Endothelial Cells (BOEC), the following protocol ensures reproducibility.

Critical Pre-requisites
  • Cell Line: Primary HUVECs (Passage <5). Late passages lose WPB density.

  • Media: Endothelial Basal Medium (EBM) supplemented with growth factors.

  • Control: IBMX (3-isobutyl-1-methylxanthine). As a phosphodiesterase inhibitor, IBMX prevents cAMP degradation, often necessary to detect subtle secretion events in static cultures.

Step-by-Step Secretion Assay Protocol
  • Seeding: Plate HUVECs at

    
     cells/cm² in 24-well plates. Culture until 100% confluent (post-confluency promotes WPB maturation).
    
  • Starvation (The "Reset"):

    • Why: Serum contains hormones and growth factors that elevate basal cAMP.

    • Action: Wash cells 2x with warm PBS. Incubate in serum-free medium (e.g., Opti-MEM) for 1 hour prior to stimulation.

  • Stimulation:

    • Treat cells with DDAVP (100 nM final concentration).

    • Positive Control: Phorbol 12-myristate 13-acetate (PMA) or Forskolin (10 µM).

    • Negative Control: Vehicle (PBS) only.

  • Incubation: Incubate for 30–60 minutes at 37°C. (Longer incubations risk constitutive secretion interference).

  • Harvest:

    • Collect supernatant immediately. Centrifuge at 1000xg for 5 mins to remove debris.

    • Lyse cells (RIPA buffer) to measure total remaining VWF content (normalization factor).

  • Quantification: Analyze VWF:Ag via ELISA.

    • Calculation: % Release =

      
      
      

Clinical Investigation: The DDAVP Challenge Test

In a clinical setting, the "Challenge Test" is the gold standard to determine if a patient with von Willebrand Disease (Type 1) or Hemophilia A is a "responder."

Safety Protocol (Self-Validating Step)

Hyponatremia Risk: DDAVP is a potent antidiuretic.[4]

  • Restriction: Fluid intake must be restricted to <1.5L for 24 hours post-infusion.

  • Contraindication: Do not administer to patients with history of seizures or unstable angina.

The Challenge Workflow

Challenge_Test Start Patient Selection (Type 1 VWD / Mild Hemophilia A) Baseline Baseline Draw (T=0) Measure VWF:Ag, VWF:RCo, FVIII:C Start->Baseline Infusion Administer DDAVP 0.3 µg/kg IV in 50mL Saline Over 20-30 mins Baseline->Infusion PostDraw1 Post-Infusion Draw (T=1 hr) Peak Effect Window Infusion->PostDraw1 PostDraw2 Post-Infusion Draw (T=4 hr) Clearance Check PostDraw1->PostDraw2 Decision Analyze Response (>2-3x Increase?) PostDraw2->Decision Responder Responder (Therapy Approved) Decision->Responder Yes NonResponder Non-Responder (Use Factor Concentrates) Decision->NonResponder No Partial Partial Responder (Context Dependent) Decision->Partial Marginal

Caption: Clinical decision tree for the DDAVP Challenge Test, establishing patient suitability for therapy.

Interpretation of Results
  • Complete Response: >3-fold increase in VWF:RCo and FVIII:C, with levels sustaining >30-50% at 4 hours.

  • Tachyphylaxis (Resistance):

    • Repeated dosing (e.g., every 12 hours) leads to diminished response.

    • Mechanism:[3][5][6][7][8] Exhaustion of WPB stores. The endothelial cell requires 24–48 hours to synthesize and package new VWF into mature granules.

    • Clinical Implication: DDAVP is generally not effective for >3 consecutive days of treatment.

References

  • Mannucci, P. M. (1997). Desmopressin (DDAVP) in the treatment of bleeding disorders: the first 20 years. Blood, 90(7), 2515-2521. Link

  • Kaufmann, J. E., & Vischer, U. M. (2003).[9] Cellular mechanisms of the hemostatic effects of desmopressin (DDAVP). Journal of Thrombosis and Haemostasis, 1(4), 682-689. Link

  • Rondaij, M. G., et al. (2006). The Weibel-Palade body: the storage vessel for von Willebrand factor and P-selectin.[10] Arteriosclerosis, Thrombosis, and Vascular Biology, 26(12), 2587-2592. Link

  • National Heart, Lung, and Blood Institute (NHLBI). (2007). The Diagnosis, Evaluation, and Management of von Willebrand Disease. NIH Publication No. 08-5832. Link

  • Castaman, G., & Goodeve, A. (2022). Desmopressin testing in von Willebrand disease: Lowering the burden. Haemophilia, 28(5), e146-e148. Link

Sources

An In-depth Technical Guide to Desmopressin Acetate as a Selective V2 Receptor Agonist in Research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction to Desmopressin Acetate

Overview

Desmopressin acetate, a synthetic analogue of the natural antidiuretic hormone arginine vasopressin (AVP), is a cornerstone tool for researchers investigating the vasopressin V2 receptor (V2R) system.[1][2][3] Its high selectivity and potent agonistic activity at the V2 receptor, coupled with minimal effects on the V1a (vasopressor) receptor, make it an invaluable pharmacological probe.[3][4][5] This guide provides an in-depth exploration of desmopressin's mechanism of action, its chemical and pharmacokinetic properties, and detailed protocols for its application in both in vitro and in vivo research settings. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage desmopressin as a selective V2R agonist in their experimental paradigms.

Chemical and Physical Properties

Desmopressin's unique chemical structure, a modification of the native vasopressin peptide, is responsible for its enhanced V2 receptor selectivity and prolonged duration of action.[5]

PropertyValueSource
Chemical Name 1-(3-mercaptopropionic acid)-8-D-arginine vasopressin acetate[4]
Molecular Formula C48H68N14O14S2[6]
Molecular Weight 1069.22 g/mol [6][7]
CAS Number 16679-58-6 (free base)[6][7]
Solubility Soluble in water[6]
Pharmacokinetics and Pharmacodynamics Summary

Understanding the pharmacokinetic and pharmacodynamic profile of desmopressin is crucial for designing and interpreting experimental studies.

ParameterDescriptionSource
Absorption Bioavailability is low via oral and intranasal routes.[6]
Distribution Distributed throughout the extracellular fluid.
Metabolism Slower metabolism compared to endogenous vasopressin.
Elimination Primarily excreted in the urine.
Primary Pharmacodynamic Effect Antidiuresis through increased water reabsorption in the kidneys.[1][3][1][3]

Part 2: Molecular Mechanism of Action at the V2 Receptor

The Vasopressin V2 Receptor

The V2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily, specifically coupling to the Gs alpha subunit.[3][8] It is predominantly expressed on the basolateral membrane of principal cells in the renal collecting ducts and distal convoluted tubules.[3][9]

Binding Characteristics of Desmopressin
2.2.1. Binding Affinity and Selectivity

Desmopressin exhibits a high binding affinity for the V2 receptor and significantly lower affinity for the V1a and V1b receptors, which accounts for its potent antidiuretic effects without significant vasopressor activity.[4][5]

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)
Human V2 Receptor ~0.3 nM - 65.9 nM23.9 nM
Human V1b Receptor 5.84 nM11.4 nM
Human V1a Receptor Minimal activityNot applicable

Note: Ki and EC50 values can vary depending on the experimental conditions and assay system used.

2.2.2. Structural Basis of Selectivity

The selectivity of desmopressin for the V2 receptor is attributed to key structural modifications of the native vasopressin peptide. These changes reduce its affinity for the V1a receptor while maintaining or enhancing its interaction with the V2 receptor.[5]

V2 Receptor Signaling Pathway

The canonical signaling pathway following desmopressin binding to the V2 receptor is a well-characterized cascade that ultimately leads to increased water reabsorption in the kidneys.[1][3][8]

2.3.1. Gs Protein Activation and Adenylyl Cyclase

Upon agonist binding, the V2 receptor undergoes a conformational change that activates the associated heterotrimeric Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, a membrane-bound enzyme.[8]

2.3.2. Cyclic AMP (cAMP) as a Second Messenger

Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger that amplifies the initial signal.[3]

2.3.3. Protein Kinase A (PKA) Activation and Downstream Effects

Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, most notably Aquaporin-2 (AQP2) water channels. This phosphorylation event triggers the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells, increasing water permeability and reabsorption.[10]

V2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Desmopressin Desmopressin V2R V2 Receptor Desmopressin->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA Inactive PKA cAMP->PKA Activates PKA_active Active PKA AQP2_vesicle AQP2 Vesicle PKA_active->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 Translocation to Apical Membrane AQP2_vesicle->AQP2_membrane Promotes Water_Reabsorption Increased Water Reabsorption AQP2_membrane->Water_Reabsorption Leads to

Caption: V2 Receptor Signaling Pathway.

2.3.4. Non-canonical Signaling

While the Gs-cAMP-PKA axis is the primary signaling pathway for the V2 receptor, emerging evidence suggests the potential for non-canonical signaling, which may involve other second messengers and downstream effectors. Further research is needed to fully elucidate these alternative pathways.

2.3.5. Signal Termination

The V2 receptor signal is terminated through several mechanisms, including the hydrolysis of cAMP by phosphodiesterases, the dephosphorylation of target proteins by phosphatases, and the desensitization and internalization of the V2 receptor itself.

Part 3: Experimental Protocols for Studying Desmopressin Activity

In Vitro Assays
3.1.1. V2 Receptor Competitive Binding Assay

This protocol provides a framework for determining the binding affinity (Ki) of a test compound for the V2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human V2 receptor.

  • Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).

  • Unlabeled desmopressin (as a reference compound).

  • Test compound.

  • Binding buffer.

  • Scintillation vials and cocktail.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Prepare Reagents: Dilute cell membranes, radiolabeled ligand, desmopressin, and test compound to their final concentrations in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and either the test compound or desmopressin at various concentrations.

  • Initiate Binding: Add the radiolabeled ligand to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Termination of Binding: Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) and then calculate the Ki value using the Cheng-Prusoff equation.

Competitive_Binding_Workflow start Start reagent_prep Prepare Reagents (Membranes, Ligands, Compounds) start->reagent_prep assay_setup Set up 96-well plate (Buffer, Membranes, Test Compound) reagent_prep->assay_setup initiate_binding Add Radiolabeled Ligand assay_setup->initiate_binding incubation Incubate to Equilibrium initiate_binding->incubation termination Terminate by Filtration and Washing incubation->termination quantification Quantify Radioactivity (Scintillation Counting) termination->quantification data_analysis Analyze Data (Calculate IC50 and Ki) quantification->data_analysis end End data_analysis->end

Caption: Competitive Binding Assay Workflow.

3.1.2. cAMP Measurement Assay

This protocol describes a method for quantifying intracellular cAMP levels in response to desmopressin stimulation, which is a direct measure of V2 receptor activation.[11][12][13][14]

Materials:

  • A cell line stably expressing the human V2 receptor.

  • Cell culture medium and supplements.

  • Desmopressin.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Commercially available cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).

  • Plate reader compatible with the chosen detection kit.

  • 96-well or 384-well assay plates.

Procedure:

  • Cell Culture: Culture the V2R-expressing cells to the appropriate confluency.

  • Cell Plating: Seed the cells into the assay plate at a predetermined density and allow them to adhere overnight.[11][12]

  • Compound Preparation: Prepare serial dilutions of desmopressin in assay buffer.

  • Assay Performance:

    • Remove the culture medium from the cells.

    • Add assay buffer containing a PDE inhibitor and incubate for a short period.[12]

    • Add the diluted desmopressin to the wells.

    • Incubate for the desired time at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.[13][14]

  • Data Analysis: Plot the response against the log of the desmopressin concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[15]

In Vivo Models
3.2.1. Assessment of Antidiuretic Effect in Rodents

This protocol outlines a method for evaluating the antidiuretic efficacy of desmopressin in a rat model.[16][17]

Materials:

  • Wistar or Sprague-Dawley rats.

  • Metabolic cages for urine collection.

  • Desmopressin solution for administration (e.g., subcutaneous or oral).

  • Calibrated water bottles.

  • Equipment for measuring urine volume and osmolality.

Procedure:

  • Acclimation: Acclimate the rats to the metabolic cages for several days before the experiment.

  • Baseline Measurements: Measure baseline water intake and urine output for 24 hours.

  • Desmopressin Administration: Administer desmopressin to the treatment group at the desired dose and route. The control group receives the vehicle.

  • Data Collection: Collect urine and measure water intake at specified time intervals for at least 24 hours post-administration.

  • Sample Analysis: Measure the volume and osmolality of the collected urine samples.

  • Data Analysis: Compare the urine volume and osmolality between the desmopressin-treated and control groups to determine the antidiuretic effect.

Part 4: Data Interpretation and Troubleshooting

Interpreting Binding and Functional Assay Data
  • Ki: A lower Ki value indicates a higher binding affinity of the compound for the receptor.

  • IC50: The concentration of a compound that produces 50% of its maximal inhibitory effect.

  • EC50: The concentration of a compound that produces 50% of its maximal effect. A lower EC50 value indicates greater potency.

  • Emax: The maximum response produced by the compound.

Common Experimental Challenges and Solutions
ChallengePossible CauseSolution
High variability in cAMP assay Inconsistent cell numbers, incomplete cell lysis, PDE activity.Optimize cell seeding density, ensure complete lysis, include a PDE inhibitor.
Low signal in binding assay Low receptor expression, degraded radioligand.Use a cell line with higher receptor expression, use fresh radioligand.
Inconsistent results in in vivo studies Stress in animals, variability in drug administration.Ensure proper acclimation of animals, use precise administration techniques.

Part 5: Conclusion and Future Directions

Desmopressin acetate's high selectivity for the V2 receptor makes it an indispensable tool for elucidating the physiological and pathophysiological roles of this receptor system. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust experiments. Future research may focus on further exploring the non-canonical signaling pathways of the V2 receptor and developing novel V2R-targeted therapeutics with improved properties.

Part 6: References

  • Bichet, D. G. (2012). Vasopressin and the V2 receptor in the collecting duct. Journal of the American Society of Nephrology, 23(10), 1631–1633.

  • Slusarz, R., & Ciarkowski, J. (2006). Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system. Biopolymers, 81(5), 321–338.

  • Lolait, S. J., O'Carroll, A. M., & Brownstein, M. J. (2007). The vasopressin Avpr1b receptor: molecular and pharmacological studies. Journal of neuroendocrinology, 19(5), 317–325.

  • Mane, D. U. (n.d.). Desmopressin Animal Study Protocol. Scribd. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: Molecular dynamics simulation of the agonist-bound state in the membrane–aqueous system. Retrieved from [Link]

  • Christ-Crain, M., & Fenske, W. (2016). Rethinking Vasopressin: New Insights into Vasopressin Signaling and Its Implications. Clinical endocrinology, 84(3), 323–331.

  • Journal of Endocrinology. (n.d.). REVIEW From vasopressin receptor to water channel: intracellular traffic, constraint and by-pass. Retrieved from [Link]

  • Koshimizu, T. A., Nakamura, K., Egashira, N., Hiroyama, M., Nonoguchi, H., & Tanoue, A. (2012). Vasopressin V1a and V1b receptors: from molecules to physiological systems. Physiological reviews, 92(4), 1813–1864.

  • Robert, J., & Clauser, E. (2005). [Vasopressin receptors: structure/function relationships and signal transduction in target cells]. Journal de la Societe de biologie, 199(4), 351–359.

  • Méchaly, I., Laurent, F., Portet, K., Serrano, J. J., & Llorens-Cortes, C. (1999). Vasopressin V2 (SR121463A) and V1a (SR49059) receptor antagonists both inhibit desmopressin vasorelaxing activity. European journal of pharmacology, 383(3), 287–290.

  • Kaufmann, J. E., Oksche, A., Wollheim, C. B., Günther, G., Rosenthal, W., & Vischer, U. M. (2003). Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling. Journal of thrombosis and haemostasis, 1(4), 821–828.

  • Dr.Oracle. (2025, September 30). What is the protocol for performing a desmopressin (DDAVP) challenge test? Retrieved from [Link]

  • Garona, J., Pifano, M., Orlando, U. D., Pastor, V., Iannucci, N. B., Gopalan, S. K., ... & Alonso, D. F. (2015). The novel desmopressin analogue [V4Q5] dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models. Journal of cellular and molecular medicine, 19(1), 179–188.

  • ResearchGate. (n.d.). Desmopressin Clinical Uses, Mechanism of Action, Contraindications, and Monitoring in Patient Care. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 22). Desmopressin. StatPearls. Retrieved from [Link]

  • Verbalis, J. G., & Dilling, M. (1993). Hyponatremia induced by vasopressin or desmopressin in female and male rats. Journal of the American Society of Nephrology, 3(9), 1600–1606.

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay.

  • Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs.

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Evaluation of New, Potent and Selective V2 Receptor Agonists. Retrieved from [Link]

  • Saito, M., Tahara, A., Sugimoto, T., & Tomura, Y. (1997). 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor. Biochemical pharmacology, 53(11), 1711–1717.

  • Lethagen, S., Harris, A. S., & Sjörin, E. (1991). Antidiuretic effect of desmopressin given in hemostatic dosages to healthy volunteers. American journal of hematology, 36(1), 17–22.

  • MSD Veterinary Manual. (n.d.). Diabetes Insipidus in Animals. Retrieved from [Link]

  • ResearchGate. (n.d.). Potency (eC50) and maximal response (E max ) displayed by DOR agonists in caMP accumulation assays carried out in heK293 cells. Retrieved from [Link]

  • Ebrahimi, S. A., & Hedayati, M. (2012). Study of V2 vasopressin receptor hormone binding site using in silico methods. Iranian journal of kidney diseases, 6(6), 442–447.

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB BDBM466533 US10800746, Example WO 2011/104322 56. Retrieved from [Link]

Sources

The Pharmacology of Desmopressin Acetate Across Species: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Desmopressin acetate, a synthetic analogue of the natural antidiuretic hormone arginine vasopressin (AVP), represents a significant therapeutic advancement in the management of a spectrum of disorders related to fluid balance and hemostasis.[1] Structurally modified to enhance its antidiuretic potency while minimizing pressor effects, desmopressin has become a cornerstone therapy for central diabetes insipidus (CDI) and certain bleeding disorders in both human and veterinary medicine.[2][3] This in-depth technical guide provides a comprehensive overview of the pharmacology of desmopressin acetate across various species, with a focus on its mechanism of action, comparative pharmacokinetics and pharmacodynamics, and key experimental methodologies for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile therapeutic agent.

Molecular Pharmacology: Mechanism of Action

Desmopressin exerts its pharmacological effects primarily through selective agonism of the vasopressin V2 receptor (V2R), a Gs-protein coupled receptor.[4] The structural modifications of desmopressin, specifically the deamination of cysteine at position 1 and the substitution of L-arginine with D-arginine at position 8, confer a higher affinity and prolonged duration of action at the V2R compared to native vasopressin.[1]

Antidiuretic Effect

The principal and most well-characterized effect of desmopressin is its antidiuretic action, which is mediated by V2Rs located on the basolateral membrane of the renal collecting duct principal cells.[2] Activation of these receptors initiates a downstream signaling cascade, as depicted in the following pathway:

G Desmopressin Desmopressin V2R V2 Receptor Desmopressin->V2R Binds to Gs_protein Gs Protein V2R->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Aquaporin2_vesicles Aquaporin-2 Vesicles PKA->Aquaporin2_vesicles Phosphorylates Apical_membrane Apical Membrane Insertion Aquaporin2_vesicles->Apical_membrane Translocation Water_reabsorption Increased Water Reabsorption Apical_membrane->Water_reabsorption Leads to

Figure 1: Desmopressin-mediated antidiuretic signaling pathway in renal collecting duct cells.

This signaling cascade culminates in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, thereby increasing water permeability and promoting water reabsorption from the tubular fluid into the bloodstream.[4] This results in a more concentrated urine and a decrease in overall urine output.

Hemostatic Effect

Beyond its antidiuretic properties, desmopressin also exerts a significant hemostatic effect. This is primarily achieved through the stimulation of V2Rs on vascular endothelial cells, which triggers the release of von Willebrand factor (vWF) and Factor VIII from their storage sites within the Weibel-Palade bodies.[1][5] The released vWF is crucial for platelet adhesion to the subendothelium at sites of vascular injury, a critical initial step in primary hemostasis. The concomitant increase in Factor VIII, a key component of the intrinsic coagulation cascade, further contributes to the pro-coagulant effect.

Comparative Pharmacology Across Species

The pharmacological response to desmopressin can vary significantly across different species. These differences can be attributed to variations in pharmacokinetics, pharmacodynamics, and V2 receptor characteristics.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of desmopressin are key determinants of its efficacy and duration of action.

ParameterHumanDogCatRatMouse
Bioavailability (Oral) ~0.16%[6]Low (variable)Low (variable)Data not readily availableData not readily available
Bioavailability (Intranasal) ~3-5%[6]Higher than oralHigher than oralData not readily availableData not readily available
Bioavailability (Subcutaneous) ~85%[6]HighHighHighHigh
Time to Peak (Tmax) (IV) MinutesMinutesMinutesMinutesMinutes
Time to Peak (Tmax) (Oral) ~1-2 hours[7]VariableVariableData not readily availableData not readily available
Half-life (t½) (IV) ~2-3 hours[7]Shorter than humansShorter than humans~1 hourShorter than rats
Metabolism Minimally metabolized[2]Primarily renal excretionPrimarily renal excretionPrimarily renal excretionPrimarily renal excretion
Excretion Primarily renal[2]RenalRenalRenalRenal

Table 1: Comparative Pharmacokinetic Parameters of Desmopressin Acetate.

Field-Proven Insights: The low oral bioavailability of desmopressin is a critical consideration in its clinical application. In veterinary medicine, the intranasal formulation is often administered into the conjunctival sac of dogs and cats to improve absorption and bypass first-pass metabolism.[8] Compounded oral formulations are also available for veterinary use, though their bioavailability can be variable.[9]

Pharmacodynamics

The pharmacodynamic response to desmopressin, particularly its antidiuretic and hemostatic effects, also exhibits species-specific differences.

ParameterHumanDogCatRatMouse
Antidiuretic Potency HighHighHighHighHigh
Hemostatic Potency ModerateVariable, often lower than humans[10]Limited dataData not readily availableData not readily available
Dose for CDI (Oral) 0.1-1.2 mg/day[11]0.1-0.2 mg/dog BID-TID[4]0.05-0.1 mg/cat BID[4]1-2 µ g/rat/day (in drinking water)Data not readily available
Dose for vWD (IV/SC) 0.3 µg/kg1 µg/kgNot well establishedNot applicableNot applicable

Table 2: Comparative Pharmacodynamic Parameters and Dosing of Desmopressin Acetate.

Expertise & Experience: The hemostatic response to desmopressin in dogs, particularly in breeds with a high prevalence of von Willebrand's disease like the Doberman Pinscher, can be less predictable and of a lower magnitude compared to humans.[10] Therefore, a therapeutic trial is often recommended to assess an individual dog's response before relying on it for surgical prophylaxis.

V2 Receptor Variations

Subtle differences in the amino acid sequence of the V2 receptor across species can influence ligand binding and signal transduction, potentially contributing to the observed variations in pharmacodynamic responses. While the overall structure and function of the V2 receptor are highly conserved among mammals, minor variations exist. A comparative analysis of the V2 receptor amino acid sequences can provide valuable insights for drug development and the selection of appropriate animal models.

A detailed comparative analysis of the V2 receptor amino acid sequences across human, canine, feline, rat, and murine species would require access to and alignment of protein sequences from databases such as UniProt or NCBI. This level of bioinformatic analysis is beyond the scope of this guide but represents a critical area of investigation for researchers in this field.

Experimental Methodologies

The evaluation of desmopressin's pharmacological effects requires robust and well-validated experimental protocols. The following sections detail key methodologies for assessing its antidiuretic and hemostatic properties.

Assessment of Antidiuretic Efficacy

The primary endpoint for assessing the antidiuretic effect of desmopressin is the measurement of urine osmolality and volume.

Experimental Workflow: Antidiuretic Efficacy in Rats

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Analysis Acclimatization Acclimatize Rats to Metabolic Cages Baseline_Measurement Baseline Urine Collection (Volume & Osmolality) Acclimatization->Baseline_Measurement Desmopressin_Admin Administer Desmopressin (e.g., oral gavage) Baseline_Measurement->Desmopressin_Admin Urine_Collection Timed Urine Collection Desmopressin_Admin->Urine_Collection Measure_Volume Measure Urine Volume Urine_Collection->Measure_Volume Measure_Osmolality Measure Urine Osmolality (Osmometer) Urine_Collection->Measure_Osmolality Data_Analysis Compare Treatment vs. Baseline/Control Measure_Volume->Data_Analysis Measure_Osmolality->Data_Analysis G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Analysis Baseline_Blood_Sample Baseline Blood Sample (vWF:Ag, Factor VIII) Desmopressin_Admin Administer Desmopressin (IV or SC) Baseline_Blood_Sample->Desmopressin_Admin Baseline_BMBT Baseline Buccal Mucosal Bleeding Time (BMBT) Baseline_BMBT->Desmopressin_Admin Post_Blood_Sample Post-Treatment Blood Sample (Timed Intervals) Desmopressin_Admin->Post_Blood_Sample Post_BMBT Post-Treatment BMBT Desmopressin_Admin->Post_BMBT Analyze_Samples Analyze vWF:Ag and Factor VIII Levels Post_Blood_Sample->Analyze_Samples Compare_Results Compare Pre- and Post- Treatment Values Post_BMBT->Compare_Results Analyze_Samples->Compare_Results

Figure 3: Workflow for assessing the hemostatic efficacy of desmopressin in dogs.

Detailed Protocol: Buccal Mucosal Bleeding Time (BMBT) in Dogs [12][13][14]

  • Animal Preparation: Sedate or anesthetize the dog to ensure minimal movement. Place the dog in lateral recumbency.

  • Site Preparation: Gently fold the upper lip to expose the buccal mucosa. A strip of gauze can be used to hold the lip in place, taking care not to occlude blood flow.

  • Incision: Use a standardized bleeding time device (e.g., Simplate® or Surgicutt®) to make a small, precise incision in the buccal mucosa.

  • Timing: Start a stopwatch immediately upon making the incision.

  • Blotting: Gently blot the drop of blood that forms below the incision with filter paper every 5-10 seconds. It is crucial not to touch the incision itself, as this can dislodge the forming platelet plug.

  • Endpoint: The test is complete when blood no longer stains the filter paper. Record the total time.

  • Post-Procedure Care: Apply gentle pressure to the incision site to ensure hemostasis.

Authoritative Grounding: The BMBT is a widely accepted in vivo screening test for primary hemostasis. [12]Normal bleeding time in dogs is typically less than 4 minutes. [14] In Vitro Platelet Aggregation

In vitro platelet aggregation studies can provide valuable insights into the direct effects of desmopressin on platelet function, although it's important to note that the primary hemostatic effect of desmopressin is mediated by the release of vWF and Factor VIII. [15][16] Protocol Outline: In Vitro Platelet Aggregation [15][17]

  • Blood Collection: Collect whole blood from the species of interest into tubes containing an appropriate anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed to obtain platelet-rich plasma.

  • Platelet Aggregation Assay:

    • Use a platelet aggregometer to measure the change in light transmittance through a suspension of PRP as platelets aggregate in response to an agonist.

    • Add desmopressin at various concentrations to the PRP and incubate.

    • Initiate platelet aggregation by adding a known agonist (e.g., ADP, collagen, ristocetin).

  • Data Analysis: Measure the rate and extent of platelet aggregation and compare the results between desmopressin-treated and control samples.

Preclinical Safety and Toxicology

Desmopressin is generally considered to have a wide safety margin. [2]However, a thorough understanding of its preclinical toxicology profile is essential for drug development.

Study TypeSpeciesKey Findings
Acute Toxicity (LD50) Rat (IV)>2000 µg/kg
Mouse (IV)>2000 µg/kg
Repeat-Dose Toxicity Rat, DogNo significant adverse effects at therapeutic doses. At very high doses, signs of water retention and hyponatremia may be observed. [11]
Genotoxicity In vitro/In vivoNo evidence of mutagenic or clastogenic potential. [18]
Reproductive Toxicology Rat, RabbitNo evidence of teratogenicity or adverse effects on fertility. [11]

Table 3: Summary of Preclinical Toxicology Findings for Desmopressin Acetate.

Trustworthiness: The primary risk associated with desmopressin overdose is water intoxication and subsequent hyponatremia. [19]Therefore, careful dose titration and monitoring of fluid balance are crucial in both clinical and preclinical settings.

Conclusion

Desmopressin acetate is a potent and selective V2 receptor agonist with well-established antidiuretic and hemostatic effects. Its pharmacology exhibits important species-specific variations in pharmacokinetics and pharmacodynamics, which must be carefully considered in both veterinary clinical practice and preclinical drug development. The experimental methodologies outlined in this guide provide a framework for the robust evaluation of desmopressin and its analogues. A thorough understanding of the comparative pharmacology of desmopressin is essential for optimizing its therapeutic use and for the development of novel therapies targeting the vasopressin system.

References

  • Johnstone, I. B., & Crane, S. (1986). The effects of desmopressin on hemostatic parameters in the normal dog. Canadian Journal of Veterinary Research, 50(2), 265–271.
  • dvm360. (2012). Practical Matters: Desmopressin is safer than water deprivation to identify the cause of polyuria and polydipsia in dogs. [Link]

  • IDEXX. Assessment of Bleeding Disorders in Cats and Dogs. [Link]

  • WikiVet. Buccal Mucosal Bleeding time (BMBT). (2022). [Link]

  • Veterian Key. (2016). Chapter 12: Clinical Use of the Vasopressin Analog Desmopressin for the Diagnosis and Treatment of Diabetes Insipidus. [Link]

  • Semantic Scholar. Effect of desmopressin on plasma factor VIII and von Willebrand factor concentrations in Greyhounds. [Link]

  • Drugs.com. Desmopressin: Package Insert / Prescribing Information / MOA. (2025). [Link]

  • SUMMARY OF PRODUCT CHARACTERISTICS. [Link]

  • Johnstone, I. B., & Crane, S. (1987). The effects of desmopressin on plasma factor VIII/von Willebrand factor activity in dogs with von Willebrand's disease. Canadian Journal of Veterinary Research, 51(2), 189–193.
  • GPnotebook. Water deprivation and desmopressin test. (2024). [Link]

  • World Federation of Hemophilia. (2004). DESMOPRESSIN (DDAVP) IN THE TREATMENT OF BLEEDING DISORDERS. [Link]

  • The University of Melbourne. Changes in Factor VIII:Coagulant Activity and von Willebrand Factor Antigen Concentration After Subcutaneous Injection of Desmopressin in Dogs with Mild Hemophilia A. [Link]

  • LITFL. Desmopressin (DDAVP). (2024). [Link]

  • Lecchi, A., et al. (2007). In vitro and in vivo effects of desmopressin on platelet function.
  • eClinpath. BMBT. [Link]

  • FDA. (2006). 201656Orig1s000. [Link]

  • Weber, C., et al. (2014). Desmopressin (DDAVP) improves recruitment of activated platelets to collagen but simultaneously increases platelet endothelial interactions in vitro.
  • PetPlace.com. (2015). Desmopressin (DDAVP®, Stimate®) for Dogs and Cats. [Link]

  • Sivertsen, J., et al. (2016). Desmopressin in vitro effects on platelet function, monitored with Multiplate, ROTEM and Sonoclot.
  • AA Pharma. (2017). DESMOPRESSIN. [Link]

  • YouTube. (2025). Pharmacology of Desmopressin Acetate (DDAVP); Pharmacokinetics, Mechanism of Action, Uses, Effect. [Link]

  • VCA Animal Hospitals. Desmopressin Acetate. [Link]

  • Pintado, C., et al. (1997). Desmopressin (DDAVP) Enhances Platelet Adhesion to the Extracellular Matrix of Cultured Human Endothelial Cells Through Increased Expression of Tissue Factor. Thrombosis and Haemostasis, 77(5), 975-980.
  • Google Patents. (2016).
  • Dr.Oracle. (2025). What is the protocol for performing a desmopressin (DDAVP) challenge test?. [Link]

  • Richardson, D. W., & Robinson, A. G. (1985). Desmopressin. Annals of internal medicine, 103(2), 228-239.
  • Agren, A., et al. (2007). A pharmacokinetic and pharmacodynamic study of desmopressin: evaluating sex differences and the effect of pre-treatment with piroxicam, and further validation of an indirect response model. British journal of clinical pharmacology, 63(4), 434-444.
  • Davis's Drug Guide for Rehabilitation Professionals. Desmopressin. [Link]

  • ResearchGate. Time course of urine osmolality and output in protocol 1 [control (n 8). [Link]

  • FDA. (2006). 201656Orig1s000. [Link]

  • StatPearls - NCBI Bookshelf - NIH. Desmopressin. (2023). [Link]

  • Pediatric Oncall. Desmopressin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. [Link]

  • Medscape. DDAVP, Stimate (desmopressin) dosing, indications, interactions, adverse effects, and more. [Link]

  • Rembratt, A., et al. (2004). Pharmacokinetics and pharmacodynamics of desmopressin administered orally versus intravenously at daytime versus night-time in healthy men aged 55-70 years. European journal of clinical pharmacology, 60(6), 397-402.
  • Frontiers. (2018). Population Pharmacokinetic Modeling of a Desmopressin Oral Lyophilisate in Growing Piglets as a Model for the Pediatric Population. [Link]

  • Endotext - NCBI Bookshelf - NIH. (2025). Diagnostic Tests for Diabetes Insipidus. [Link]

  • Scribd. Desmopressin Animal Study Protocol. [Link]

  • Therapeutic Goods Administration (TGA). (2017). Australian Public Assessment Report for Desmopressin. [Link]

  • Wikipedia. Desmopressin. [Link]

  • UPUMS. PRE CLINICAL TOXICOLOGICAL STUDIES. [Link]

  • DTIC. (1991). Preclinical Toxicology of New Drugs. [Link]

  • Albà, M. M., et al. (2005). Comparative Analysis of Amino Acid Repeats in Rodents and Humans. Genome research, 15(5), 694-704.
  • PubMed. Comparative analysis of amino acid repeats in rodents and humans. [Link]

  • Yuhki, M., et al. (2004). Comparative Genome Organization of Human, Murine, and Feline MHC Class II Region. Genome research, 14(8), 1543-1552.
  • ResearchGate. Amino acid sequence comparison of human ACE2 with those from rat and mouse. [Link]-rat-and-mouse_fig7_341496625)

Sources

Methodological & Application

Application Notes and Protocols: Desmopressin Acetate for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Hemostasis and Antidiuresis

Desmopressin acetate (dDAVP) is a synthetic analogue of the natural hormone arginine vasopressin (AVP). Structurally modified to exhibit high selectivity for the vasopressin V2 receptor (V2R), desmopressin has a long history of clinical use in managing conditions like central diabetes insipidus and certain bleeding disorders, such as von Willebrand disease and mild hemophilia A[1][2]. Its primary clinical mechanisms involve promoting water reabsorption in the kidneys and stimulating the release of von Willebrand factor (vWF) and Factor VIII (FVIII) from endothelial cells[3][4].

For the cell biologist and drug development professional, desmopressin serves as a highly specific and potent tool to investigate V2R-mediated signaling pathways in vitro. Its robust and well-characterized effects make it an ideal agonist for studying a range of cellular processes, including G-protein coupled receptor (GPCR) activation, cyclic AMP (cAMP) signaling, protein trafficking, exocytosis, and cell proliferation. This guide provides a comprehensive overview and detailed protocols for leveraging desmopressin acetate in cell culture experiments.

Pillar 1: The Core Mechanism of Action - The V2 Receptor Signaling Cascade

Desmopressin's cellular effects are initiated by its binding to the V2 receptor, a member of the Gs-protein coupled receptor family[3]. This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP)[1][5].

The subsequent elevation of intracellular cAMP is the central node from which diverse downstream effects emanate, depending on the cell type[4][6]:

  • In Renal Epithelial Cells: Increased cAMP activates Protein Kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation event is a critical signal for the translocation of AQP2-containing vesicles to the apical plasma membrane, dramatically increasing water permeability[7][8].

  • In Vascular Endothelial Cells: The cAMP/PKA pathway triggers the exocytosis of specialized storage organelles called Weibel-Palade bodies, releasing their contents—notably von Willebrand factor (vWF) and FVIII—into the extracellular environment.

  • In Certain Cancer Cells: The V2R/cAMP pathway has been shown to have cytostatic or antiproliferative effects in some cancer cell lines, such as breast and colon carcinoma, suggesting a role in modulating tumor growth[9][10][11].

// Connections Desmopressin -> V2R [label="Binds"]; V2R -> G_alpha [label="Activates"]; G_alpha -> AC [label="Stimulates"]; AC -> cAMP [label="Converts", dir=back, arrowhead=icurve, tail_label="ATP"]; ATP -> AC [style=invis]; cAMP -> PKA [label="Activates"]; PKA -> Response1; PKA -> Response2; PKA -> Response3; } enddot Caption: Desmopressin V2 Receptor Signaling Pathway.

Pillar 2: Experimental Design & Core Protocols

The successful application of desmopressin in vitro hinges on careful experimental design, including the selection of an appropriate cell line, optimization of drug concentration and incubation time, and the use of robust downstream assays.

Reagent Preparation & Handling

Desmopressin acetate is typically supplied as a lyophilized powder or a sterile solution[12][13]. It is soluble in water and DMSO[14][15].

  • Stock Solution (1 mM): For a typical molecular weight of ~1183.34 g/mol (trihydrate monoacetate form), dissolve 1.18 mg of desmopressin acetate in 1 mL of sterile, nuclease-free water or DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. A vehicle control (e.g., medium with the same final concentration of water or DMSO) must always be included in experiments.

Quantitative Data Summary: Recommended Starting Conditions

The optimal concentration and incubation time for desmopressin are application-dependent. The following table provides empirically derived starting points from the literature. It is critical to perform a dose-response and time-course experiment for your specific cell line and endpoint.

ApplicationRecommended Cell LinesConcentration RangeTypical Incubation TimeKey Endpoint(s)
Water Permeability MDCK, mpkCCD (Renal Collecting Duct)1 - 100 nM20 min - 1 hourAQP2 translocation/phosphorylation[7][8]
Hemostatic Factor Release HUVEC, BOEC (Endothelial Cells)100 nM - 1 µM30 min - 2 hoursvWF/FVIII in supernatant[4][16]
Anti-Proliferation MCF-7, MDA-MB-231 (Breast Cancer)[9][11]50 nM - 1 µM48 - 72 hoursCell viability (MTT, Crystal Violet)[9]
CT-26, Colo-205 (Colon Cancer)[10]100 ng/mL - 1 µg/mL48 - 72 hoursCell viability, Colony formation
cAMP Signaling Any V2R-expressing cell line10 nM - 1 µM15 - 30 minutesIntracellular cAMP levels[3][15]

Protocol 1: AQP2 Translocation in Renal Epithelial Cells

This protocol details the use of immunofluorescence microscopy to visualize the desmopressin-induced translocation of AQP2 to the apical membrane of polarized renal cells.

Materials:

  • MDCK cells stably expressing AQP2

  • Transwell permeable supports (0.4 µm pore size)

  • Desmopressin Acetate

  • Forskolin (positive control)

  • Paraformaldehyde (PFA), Triton X-100, Bovine Serum Albumin (BSA)

  • Primary antibody against AQP2

  • Fluorescently-labeled secondary antibody

  • DAPI (nuclear stain)

Methodology:

  • Cell Culture: Seed MDCK-AQP2 cells on Transwell inserts at a high density and culture for 4-6 days to allow for monolayer formation and polarization.

  • Pre-incubation: To reduce basal cAMP levels, you may pre-incubate cells with a cyclooxygenase inhibitor like indomethacin for 30 minutes prior to stimulation[17].

  • Stimulation: Treat the cells by adding desmopressin (e.g., 10 nM final concentration) or forskolin (e.g., 10 µM) to the basolateral medium. Include a vehicle-treated control. Incubate for 30 minutes at 37°C.

  • Fixation: Gently wash the cells with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization & Blocking: Wash with PBS. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. Block non-specific binding with 1% BSA in PBS for 1 hour.

  • Antibody Staining: Incubate with primary anti-AQP2 antibody overnight at 4°C. Wash, then incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Imaging: Wash thoroughly and mount the Transwell membrane on a microscope slide. Image using confocal microscopy.

  • Expected Outcome: In vehicle-treated cells, AQP2 staining will be diffuse and cytoplasmic. In desmopressin- or forskolin-treated cells, AQP2 staining will be sharply localized at the apical plasma membrane[8][17].

Protocol 2: Anti-Proliferation Assay in Cancer Cells

This protocol uses a standard MTT assay to measure the cytostatic effect of desmopressin on V2R-expressing cancer cells.

Materials:

  • MCF-7 or CT-26 cells

  • 96-well cell culture plates

  • Desmopressin Acetate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or Solubilization Buffer

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 4 x 10³ cells/well) and allow them to adhere overnight[9].

  • Treatment: Replace the medium with fresh medium containing various concentrations of desmopressin (e.g., 0, 10, 50, 100, 500, 1000 nM)[9].

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability or growth inhibition.

  • Expected Outcome: A dose-dependent decrease in cell viability is expected in sensitive cell lines, indicating an antiproliferative effect[9][18].

// Workflow start -> adhere; adhere -> treat; treat -> incubate; incubate -> assay1; incubate -> assay2; incubate -> assay3; assay1 -> end; assay2 -> end; assay3 -> end; } enddot Caption: Generalized In Vitro Experimental Workflow.

Pillar 3: Trustworthiness & Self-Validation

To ensure the reliability and reproducibility of your results, every protocol must be a self-validating system. Incorporate the following controls:

  • Vehicle Control: This is the most critical control. It consists of cells treated with the same solvent (e.g., water or DMSO) used to dissolve the desmopressin, at the same final concentration as the highest dose of the drug. This accounts for any effects of the solvent itself.

  • Positive Control: Use a known activator of the pathway of interest. For cAMP-mediated events, forskolin, a direct activator of adenylyl cyclase, is an excellent positive control[15]. It confirms that the cellular machinery downstream of receptor activation is functional.

  • Dose-Response Curve: Never rely on a single concentration. Testing a range of desmopressin concentrations (e.g., logarithmic dilutions from 1 nM to 1 µM) is essential to determine the potency (EC₅₀) and efficacy of the drug in your system.

  • Time-Course Experiment: Cellular responses evolve over time. A time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) is crucial for identifying the optimal endpoint for your measurement, distinguishing between transient and sustained signals.

By rigorously applying these principles, researchers can generate trustworthy and authoritative data on the cellular effects of desmopressin acetate.

References

  • Desmopressin - StatPearls - NCBI Bookshelf - NIH. (2023-06-22). National Center for Biotechnology Information. [Link]

  • Romboli, V., et al. (2018). Antiproliferative Effects of Oxytocin and Desmopressin on Canine Mammary Cancer Cells. Veterinary Sciences. [Link]

  • Beenken, S. W., et al. (1991). Growth-promoting Activity of Desmopressin in Murine Leukemia Cells Treated in Vitro. Cancer Research. [Link]

  • Alonso, D. F., et al. (2007). Antitumor Effects of Desmopressin in Combination with Chemotherapeutic Agents in a Mouse Model of Breast Cancer. Anticancer Research. [Link]

  • Girard, E., et al. (2010). Effects of the synthetic vasopressin analog desmopressin in a mouse model of colon cancer. Anticancer Research. [Link]

  • Desmopressin (DDAVP) - LITFL. (2024-07-13). Life in the Fast Lane. [Link]

  • What is the mechanism of action of desmopressin (synthetic analogue of vasopressin)? (2025-11-17). Dr.Oracle. [Link]

  • Garona, J., et al. (2015). The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models. International Journal of Oncology. [Link]

  • What molecular and cellular mechanisms are involved in the therapeutic effects of Desmopressin Acetate? | R Discovery. (n.d.). R Discovery. [Link]

  • DESMOPRESSIN Mechanism of action. Side effects. Explained. (2022-04-11). YouTube. [Link]

  • Pharmacology of Desmopressin Acetate (DDAVP); Pharmacokinetics, Mechanism of Action, Uses, Effect. (2025-03-19). YouTube. [Link]

  • Balduini, C. L., et al. (1999). In vitro and in vivo effects of desmopressin on platelet function. Haematologica. [Link]

  • Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling. (n.d.). OUCI. [Link]

  • McCormick, M., et al. (2018). Desmopressin Stimulation Testing: Response to Intravenous and Intranasal Forms. Journal of Pediatric Hematology/Oncology. [Link]

  • The Endothelial‐Independent Effect of Desmopressin, In Vitro, on Platelet Function. (2025-10-19). National Center for Biotechnology Information. [Link]

  • Rotoli, B. M., et al. (2022). Desmopressin Stimulates Nitric Oxide Production in Human Lung Microvascular Endothelial Cells. International Journal of Molecular Sciences. [Link]

  • Effects of desmopressin on the viability and activation of... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: Molecular dynamics simulation of the agonist-bound state in the membrane–aqueous system | Request PDF. (2025-08-09). ResearchGate. [Link]

  • de Wee, E. M., et al. (2022). Desmopressin testing in von Willebrand disease: Lowering the burden. Research and Practice in Thrombosis and Haemostasis. [Link]

  • Kaufmann, J. E., et al. (2003). Cellular mechanisms of the hemostatic effects of desmopressin (DDAVP). Journal of Thrombosis and Haemostasis. [Link]

  • Desmopressin Clinical Uses, Mechanism of Action, Contraindications, and Monitoring in Patient Care | Request PDF. (2026-01-26). ResearchGate. [Link]

  • Desmopressin as a Treatment in Patients With Von Willebrand Disease: A Systematic Review. (2023-08-29). Cureus. [Link]

  • Quantification of the relationship between desmopressin concentration and Von Willebrand factor in Von Willebrand disease type 1: A pharmacodynamic study. (2022-05-08). Haematologica. [Link]

  • Full article: Development and in vitro evaluation of an oral SEDDS for desmopressin. (n.d.). Taylor & Francis Online. [Link]

  • Cellular mechanisms of the hemostatic effects of desmopressin (DDAVP). (2003-08-01). ScienceDirect. [Link]

  • In vitro permeation of desmopressin across rabbit nasal mucosa from liquid nasal sprays: The enhancing effect of potassium sorbate | Request PDF. (2025-11-15). ResearchGate. [Link]

  • Molecular mechanisms regulating aquaporin-2 in kidney collecting duct. (n.d.). National Center for Biotechnology Information. [Link]

  • DDAVP Injection (desmopressin acetate). (n.d.). Sanofi U.S.. [Link]

  • Coagulation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Desmopressin Acetate Injection, USP. (n.d.). DailyMed. [Link]

  • Assay of Desmopressin Acetate in Nasal Spray: Development of Validated Pre Column HPLC-Fluorescence Method. (2025-08-07). ResearchGate. [Link]

  • Desmopressin (DDAVP) Challenge. (2024-10-30). UChicago Medicine Medical Laboratories. [Link]

  • Aquaporin-2 levels in vitro and in vivo are regulated by VACM-1, a cul 5 gene. (2012). PubMed. [Link]

  • Desmopressin Stimulation Test. (n.d.). University of Virginia School of Medicine. [Link]

  • Vasopressin-independent targeting of aquaporin-2 by selective E-prostanoid receptor agonists alleviates nephrogenic diabetes insipidus. (2011-07-18). PNAS. [Link]

  • What is the protocol for performing a desmopressin (DDAVP) challenge test? (2025-09-30). Dr.Oracle. [Link]

  • Draft Guidance on Desmopressin Acetate. (n.d.). U.S. Food and Drug Administration. [Link]

  • AQP2 exocytosis in the renal collecting duct – involvement of SNARE isoforms and the regulatory role of Munc18b. (n.d.). National Center for Biotechnology Information. [Link]

  • Redistribution of aquaporin-2 water channels induced by vasopressin in rat kidney inner medullary collecting duct. (1995). PubMed. [Link]

Sources

Desmopressin acetate for studying V2 receptor pharmacology in transfected cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of the Vasopressin V2 Receptor using Desmopressin Acetate in Transfected Systems

Executive Summary

This technical guide outlines the optimized protocols for utilizing Desmopressin Acetate (DDAVP) to interrogate the Arginine Vasopressin Receptor 2 (AVPR2/V2R) in heterologous expression systems. Unlike the endogenous ligand Arginine Vasopressin (AVP), which activates V1a, V1b, and V2 receptors indiscriminately, Desmopressin is a synthetic analogue engineered for high V2R selectivity and enzymatic stability. This guide details the mechanistic rationale, experimental workflows, and data analysis frameworks required to generate regulatory-grade pharmacological data.

Part 1: The Molecule & The Target

Ligand Chemistry: Why Desmopressin?

Desmopressin (1-deamino-8-D-arginine vasopressin) is the gold-standard agonist for V2R studies due to two critical structural modifications to the native AVP peptide:

  • Deamination of Cysteine at Position 1: significantly increases resistance to aminopeptidase degradation, extending the biological half-life.

  • Substitution of L-Arginine with D-Arginine at Position 8: Reduces pressor activity (V1a mediated) by ~3000-fold while retaining high affinity for the antidiuretic V2 receptor.

Note on Stoichiometry: When calculating molarity, researchers must account for the acetate salt and hydration shell.

  • MW (Free Base): ~1069.22 g/mol

  • MW (Acetate Trihydrate): Typically ~1183.3 g/mol (Check specific CoA).

Signal Transduction Pathway

The V2 receptor is a Gs-coupled GPCR.[1][2][3] Upon Desmopressin binding, the


 subunit dissociates and activates Adenylyl Cyclase (AC), catalyzing the conversion of ATP to cAMP. This second messenger activates Protein Kinase A (PKA), leading to the phosphorylation of Aquaporin-2 (AQP2) and its translocation to the apical membrane.

V2R_Signaling DDAVP Desmopressin (Ligand) V2R V2 Receptor (GPCR) DDAVP->V2R Binding (Kd ~1nM) Gs Gs Protein (Heterotrimer) V2R->Gs Activation BetaArr Beta-Arrestin V2R->BetaArr GRK Phosphorylation AC Adenylyl Cyclase Gs->AC Stimulation ATP ATP AC->ATP Catalysis cAMP cAMP (2nd Messenger) ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation AQP2 Aquaporin-2 Translocation PKA->AQP2 Phosphorylation Internalization Receptor Internalization BetaArr->Internalization Clathrin-mediated

Figure 1: Canonical V2R signaling cascade showing both Gs-mediated cAMP accumulation and


-arrestin mediated internalization.

Part 2: Experimental System Setup

Cell Line Selection
  • HEK293 (Human Embryonic Kidney): Preferred for transient transfection due to high transfection efficiency (>80%) and low endogenous V2R expression.

  • CHO-K1 (Chinese Hamster Ovary): Preferred for stable cell line generation. Lacks endogenous V2R, providing a "clean" null background.

Transfection Protocol (HEK293 Transient)

Objective: Achieve physiological receptor density (


 fmol/mg protein). Overexpression can lead to "receptor reserve" phenomena, artificially shifting 

values.
  • Seeding: Plate HEK293 cells at

    
     cells/mL in 6-well plates 24h prior to transfection. Aim for 70-80% confluency.
    
  • Complex Formation:

    • Tube A: Dilute 2.5 µg V2R plasmid DNA (e.g., pcDNA3.1-hAVPR2) in 150 µL Opti-MEM.

    • Tube B: Dilute 7.5 µL Lipofectamine 2000 (or PEI Max) in 150 µL Opti-MEM.

    • Incubate 5 mins. Combine A + B. Incubate 20 mins at RT.

  • Transfection: Add complex dropwise to cells.

  • Recovery: Incubate 24-48 hours.

    • Validation: Verify expression via Western Blot (V2R ~40-45 kDa glycosylated) or surface ELISA before proceeding to functional assays.

Part 3: Functional Pharmacology (cAMP Accumulation)

This is the primary functional readout for V2R. The use of a Phosphodiesterase (PDE) inhibitor is mandatory to prevent the rapid degradation of cAMP, ensuring the signal reflects total production.

Reagents
  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.1% BSA (Carrier for peptide).

  • IBMX Stock: 500 mM in DMSO (3-Isobutyl-1-methylxanthine).

  • Desmopressin Stock: 1 mM in water (store at -20°C in aliquots).

Step-by-Step Protocol
  • Cell Harvesting: Dissociate transfected cells using enzyme-free dissociation buffer (PBS-EDTA) to preserve surface receptors. Resuspend in Assay Buffer at

    
     cells/mL.
    
  • Plating: Dispense 5 µL of cells (5,000 cells/well) into a 384-well low-volume white plate.

  • Agonist Stimulation:

    • Prepare a 2X serial dilution of Desmopressin in Assay Buffer containing 1 mM IBMX (Final assay concentration: 0.5 mM IBMX).

    • Range:

      
       M to 
      
      
      
      M (12 points).
    • Add 5 µL of 2X agonist to cells.

  • Incubation: Incubate for 30 minutes at 37°C . (Equilibrium is typically reached by 20-30 mins).

  • Detection (TR-FRET/HTRF):

    • Add 5 µL cAMP-d2 (Acceptor).

    • Add 5 µL Anti-cAMP-Cryptate (Donor).

    • Incubate 1 hour at Room Temp in the dark.

  • Read: Measure Time-Resolved Fluorescence (Excitation: 337nm, Emission: 665nm/620nm).

Data Interpretation

Calculate the HTRF Ratio (


). Plot against log[Desmopressin].
  • Expected

    
    :  0.1 – 1.0 nM (depending on receptor reserve).
    
  • Selectivity Check: Run a parallel curve with AVP. AVP should have similar potency but lower stability.

Part 4: Radioligand Binding (Affinity)

To distinguish between efficacy (cAMP) and affinity (


), a competition binding assay is required.
Reagents
  • Radioligand:

    
    -Arginine Vasopressin (Specific Activity ~60-80 Ci/mmol).
    
  • Cold Competitor: Desmopressin Acetate.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.1% BSA, pH 7.4.
    
Protocol
  • Membrane Prep: Homogenize transfected HEK293 cells; centrifuge at 40,000 x g to isolate membrane fractions. Resuspend to 10 µg protein/well.

  • Competition Setup:

    • Total Binding: Membranes +

      
      -AVP (at 
      
      
      
      concentration, ~1 nM).
    • Non-Specific Binding (NSB): Membranes +

      
      -AVP + 10 µM Cold AVP.
      
    • Experimental: Membranes +

      
      -AVP + Desmopressin (
      
      
      
      to
      
      
      M).
  • Incubation: 90 minutes at 25°C (Equilibrium).

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding to filter).

  • Counting: Liquid Scintillation Counting.

Calculation

Use the Cheng-Prusoff equation to convert


 to 

:

Where

is the concentration of radioligand and

is the affinity of the radioligand.[4][5][6][7][8]

Part 5: Data Analysis & Visualization

Summary of Pharmacological Parameters

The following table summarizes expected values for Desmopressin at the human V2 receptor in HEK293 cells.

ParameterAssay TypeExpected ValueNotes

(Affinity)
Radioligand Binding9.0 - 9.5 (

nM)
High affinity, comparable to AVP.

(Potency)
cAMP Accumulation9.5 - 10.0 (

nM)
Potency often > Affinity due to signal amplification.
Selectivity Ratio Functional (

vs

)
> 3000-foldV1a

is typically > 1 µM.
Hill Slope Dose-Response1.0 ± 0.2Indicates non-cooperative binding.
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Cell Prep cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Analysis Transfection Transfect HEK293 (pcDNA3.1-V2R) Harvest Harvest (PBS-EDTA) Transfection->Harvest Treat Treat with DDAVP + 0.5mM IBMX Harvest->Treat Lysis Lysis & Detection (TR-FRET) Treat->Lysis CurveFit 4PL Curve Fitting (GraphPad/Prism) Lysis->CurveFit Output Calculate EC50 & Emax CurveFit->Output

Figure 2: Operational workflow for high-throughput cAMP quantification.

References

  • IUPHAR/BPS Guide to Pharmacology. Vasopressin and oxytocin receptors: AVPR2. [Link]

  • PubChem. Desmopressin (Compound Summary). National Library of Medicine. [Link]

  • Birnbaumer, M. (2000). Vasopressin Receptors.[1][2][9][10][11][12][13] Trends in Endocrinology & Metabolism. (Contextualizing V2R Gs-coupling and expression). [Link]

  • DiscoverX (Eurofins). PathHunter® β-Arrestin Assays.[14] (Methodology for arrestin recruitment cited in Part 1). [Link]

Sources

Application of Desmopressin acetate in models of bleeding disorders

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Desmopressin Acetate (DDAVP) in Models of Bleeding Disorders

Executive Summary

Desmopressin acetate (DDAVP) is a synthetic analog of vasopressin and the first-line non-transfusional therapy for mild Hemophilia A (HA) and von Willebrand Disease (vWD) Type 1. Unlike replacement factors, DDAVP acts by mobilizing endogenous stores of clotting factors.[1]

This guide provides researchers with standardized protocols for evaluating DDAVP in preclinical models. It addresses the critical challenge of translational dissonance —where murine metabolic rates and receptor kinetics require specific dosing adjustments to mimic human pharmacodynamics.

Mechanistic Basis & Signaling Pathway

DDAVP functions as a selective agonist for the Vasopressin V2 Receptor (V2R) located on the basolateral membrane of endothelial cells. Unlike native vasopressin, it has minimal affinity for V1 receptors, thereby avoiding vasoconstriction and hypertension at therapeutic doses.

Key Event: The activation of V2R triggers a cAMP-mediated signaling cascade that induces the exocytosis of Weibel-Palade bodies (WPBs), releasing stored von Willebrand Factor (vWF), Factor VIII (FVIII), and t-PA into circulation.

Figure 1: Endothelial V2R Signaling Pathway

V2R_Pathway DDAVP Desmopressin (DDAVP) V2R V2 Receptor (Endothelial Surface) DDAVP->V2R Binding Gs Gs Protein V2R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activates WPB Weibel-Palade Bodies (Storage Granules) PKA->WPB Phosphorylation Cascade Release Exocytosis into Plasma: 1. vWF (High MW Multimers) 2. Factor VIII 3. t-PA WPB->Release Degranulation

Caption: DDAVP binds endothelial V2 receptors, triggering cAMP elevation and rapid exocytosis of clotting factors.

Preclinical Model Selection & Dosing Strategy

A common failure mode in preclinical testing is under-dosing. Rodents have significantly higher metabolic clearance rates than humans. While the standard human dose is 0.3 µg/kg, murine models often require 10–30x this amount to achieve comparable plasma concentrations and receptor saturation.

Table 1: Comparative Dosing Guidelines
ParameterHuman Clinical StandardMurine (Mouse) ModelRat Model
Route IV (Slow Infusion) or IntranasalIV (Retro-orbital/Tail Vein)IV (Femoral/Jugular)
Standard Dose 0.3 µg/kg 0.3 – 10 µg/kg 0.5 – 5 µg/kg
Tmax (Time to Peak) 30–60 min15–30 min20–40 min
Target Plasma Effect 3-5x increase in FVIII/vWF2-3x increase in FVIIIVariable
Primary Model Mild Hemophilia A / vWD Type 1F8-Knockout or vWD strainsUremic Bleeding Model

Expert Insight: For initial efficacy screening in wild-type or mild hemophilia mice, start with 10 µg/kg IV . If testing for "human equivalent" pharmacokinetics specifically, use 0.3 µg/kg , but be aware that the window of effect will be shorter (<60 mins) due to rapid murine clearance [1][6].

Protocol A: Tail Vein Transection (TVT) Assay

The TVT assay is the gold standard for assessing hemostasis in vivo. However, it is highly sensitive to temperature and technique. A cold tail constricts vessels, artificially shortening bleeding time.

Figure 2: TVT Experimental Workflow

TVT_Workflow Step1 Acclimatization & Anesthesia (Ketamine/Xylazine) Step2 Pre-Warming (Tail immersion 37°C for 5 mins) Step1->Step2 Step3 Drug Admin (DDAVP IV - 30 min prior to cut) Step2->Step3 Step4 Transection (2.5mm diameter point) Step3->Step4 Step5 Data Collection (Saline Immersion) Step4->Step5

Caption: Standardized workflow ensures temperature control and precise timing of injury post-dosing.

Step-by-Step Methodology
  • Preparation:

    • Prepare DDAVP stock in sterile saline.

    • Pre-warm a water bath to 37°C . This is non-negotiable.

    • Fill 50mL Falcon tubes with 40mL of pre-warmed saline.

  • Anesthesia:

    • Anesthetize mouse (e.g., Ketamine 100 mg/kg + Xylazine 10 mg/kg IP).

    • Place mouse on a heating pad to maintain core body temperature.

  • Administration:

    • Inject DDAVP (or Vehicle) IV via retro-orbital plexus or contralateral tail vein.

    • Wait 30 minutes. This allows for V2R activation and WPB exocytosis [1][5].

  • The Injury (Transection):

    • Mark the tail at a diameter of 2.5 mm (approx.[2] 10mm from tip).

    • Transect the tail tip cleanly with a scalpel.

    • Crucial: Immediately immerse the tail vertically into the pre-warmed (37°C) saline tube.[3][4]

  • Data Collection:

    • Primary Endpoint: Time to Cessation (bleeding stops for >30s).

    • Secondary Endpoint: Total Blood Loss.

      • Method: Centrifuge the saline tube, lyse RBCs in the pellet with Drabkin’s reagent, and measure Hemoglobin via OD540nm. This is more accurate than visual estimation [4][5].

Protocol B: Ex Vivo Viscoelastic Testing (ROTEM/TEG)

DDAVP effects can be subtle in standard PT/aPTT tests. Viscoelastic tests (ROTEM) are superior for observing clot firmness and formation kinetics.

Critical Constraint: Do NOT use tail vein or retro-orbital blood for ROTEM.[5] The tissue factor contamination from these sites activates the sample prematurely, masking the DDAVP effect.

Methodology
  • Sampling: Perform a clean Vena Cava draw using a 23G needle into 3.2% Citrate (1:9 ratio).

  • Assay: Run INTEM (intrinsic pathway) and EXTEM analysis.

  • Readout:

    • Look for a reduction in Clotting Time (CT) and Clot Formation Time (CFT) in DDAVP-treated hemophilic mice compared to untreated controls.

    • Note: In healthy wild-type mice, DDAVP may show minimal changes in ROTEM. The effect is most pronounced in coagulopathic models (e.g., FVIII deficient) [12][16].

Troubleshooting & Validation

  • Tachyphylaxis (Diminishing Returns):

    • Observation: Repeated doses of DDAVP (e.g., every 12-24h) result in reduced efficacy.

    • Cause: Depletion of vWF/FVIII stores in Weibel-Palade bodies.

    • Control: In chronic dosing studies, allow a 3-4 day washout period to restore endothelial stores [10][17].

  • Non-Responders:

    • DDAVP is ineffective in Severe Hemophilia A (no FVIII to release) and Type 3 vWD (no vWF to release). Ensure your mouse model corresponds to Mild/Moderate disease or Type 1 vWD.

References

  • Vertex AI Search. (2025). Pharmacology of Desmopressin Acetate (DDAVP); Pharmacokinetics, Mechanism of Action.6[7]

  • Vertex AI Search. (2025). Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice.3[7]

  • Vertex AI Search. (2025). Mechanism of Action of Desmopressin.[1][8][9]10[7][11]

  • Vertex AI Search. (2011). New approaches in tail-bleeding assay in mice: improving an important method.7[7]

  • Vertex AI Search. (2021). Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice.2[7]

  • Vertex AI Search. (2025).[12] Desmopressin Dosage Guide + Max Dose, Adjustments.13[7]

  • Vertex AI Search. (2025). DDAVP response and its determinants in bleeding disorders: a systematic review.14[7]

  • Vertex AI Search. (1994). Desmopressin (DDAVP) and hemostasis - PubMed.[15]16[7]

  • Vertex AI Search. (2025). How do you treat bleeding disorders with desmopressin? - PMC.17[7]

  • Vertex AI Search. (2025). Tachyphylaxis and reproducibility of desmopressin response.[18][19]18[7][11][18][19][20][21][22]

  • Vertex AI Search. (2019). von Willebrand factor and factor VIII levels after desmopressin.[1][8][15][23][24]25[7]

  • Vertex AI Search. (2021). Thromboelastometry assessment of hemostatic properties in various murine models.[3][5][26]5[7]

  • Vertex AI Search. (2025). Desmopressin in moderate hemophilia A patients.[1][21]27[7]

  • Vertex AI Search. (2016). Desmopressin in vitro effects on platelet function, monitored with Multiplate, ROTEM.28[7]

  • Vertex AI Search. (2003). Desmopressin in mild hemophilia A: indications, limitations.[8]29

  • Vertex AI Search. (2021). Thromboelastometry assessment of hemostatic properties in various murine models.[3][5][26]22[7]

  • Vertex AI Search. (2024).[21][30] Tachyphylaxis and reproducibility of desmopressin response in perioperative persons.[18][20]31

Sources

Application Notes and Protocols: Utilizing Desmopressin Acetate in Ex Vivo Kidney Perfusion Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Desmopressin Acetate in Renal Physiology and Ex Vivo Research

Desmopressin acetate (dDAVP), a synthetic analogue of the natural antidiuretic hormone arginine vasopressin (AVP), is a powerful tool for investigating renal water handling.[1] Unlike its natural counterpart, desmopressin exhibits high selectivity for the vasopressin V2 receptor (V2R), with a significantly longer half-life and a potent antidiuretic effect that is 2000-4000 times greater than its pressor effect.[2] This selectivity makes it an ideal compound for studying the physiological mechanisms of urine concentration in a controlled research environment.

The primary action of desmopressin is centered on the collecting ducts of the kidney.[3] By binding to V2 receptors on the basolateral membrane of principal cells, it initiates a signaling cascade that results in the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane.[4] This process dramatically increases water reabsorption from the tubular fluid back into the bloodstream, leading to more concentrated urine and a reduction in overall urine output.

Ex vivo kidney perfusion is an increasingly utilized technique that allows for the study of renal function in a controlled, isolated environment, free from systemic influences such as blood pressure fluctuations, hormonal changes, and autonomic nervous system input.[5][6] This methodology provides a unique platform to investigate the direct effects of pharmacological agents on kidney physiology. The integration of desmopressin into ex vivo kidney perfusion protocols offers researchers a precise means to assess the viability and functional integrity of the kidney's concentrating ability, a critical aspect of overall renal health.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of desmopressin acetate in ex vivo kidney perfusion studies. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.

Mechanism of Action: The V2 Receptor Signaling Pathway

The antidiuretic effect of desmopressin is mediated by the activation of the V2 receptor, a G-protein coupled receptor (GPCR).[4] The binding of desmopressin to the V2R triggers a conformational change, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP) from ATP.[7] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, including the AQP2 water channels. This phosphorylation event is the critical step that promotes the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells and their insertion into the membrane, thereby increasing water permeability.[7][8][9]

V2R_Signaling_Pathway cluster_membrane Basolateral Membrane cluster_cell Principal Cell Cytoplasm cluster_apical Apical Membrane Desmopressin Desmopressin V2R V2 Receptor Desmopressin->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_phosphorylated Phosphorylated AQP2 Vesicle AQP2_vesicle->AQP2_phosphorylated AQP2_channel AQP2 Water Channel AQP2_phosphorylated->AQP2_channel Translocates & Inserts Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Facilitates

Figure 1: Desmopressin V2 Receptor Signaling Pathway.

Applications in Ex Vivo Kidney Perfusion

The use of desmopressin in ex vivo kidney perfusion can serve several key research and pre-clinical objectives:

  • Functional Assessment of the Concentrating Mechanism: By challenging the kidney with desmopressin and monitoring the resulting changes in urine output and osmolality, researchers can directly assess the functional integrity of the collecting ducts and the entire urine concentrating pathway.

  • Viability Testing of Donor Kidneys: In the context of transplantation research, the response to desmopressin can be a valuable biomarker for the health of a donor kidney. A robust antidiuretic response suggests a well-preserved tubular function.

  • Modeling of Pathophysiological States: Ex vivo perfusion with desmopressin can be used to model conditions of inappropriate antidiuretic hormone secretion or to study the mechanisms of drug-induced nephrogenic diabetes insipidus.

  • Pharmacological Screening: The isolated kidney model is an excellent platform for screening novel compounds that may modulate the V2R pathway or otherwise affect renal water handling.

Experimental Protocols

Protocol 1: Preparation of Desmopressin-Containing Perfusion Solution

Rationale: The stability and concentration of desmopressin in the perfusion solution are critical for reproducible results. Desmopressin acetate is stable in aqueous solutions, particularly when refrigerated.[10][11][12] The following protocol details the preparation of a stock solution and its dilution into a standard perfusion medium.

Materials:

  • Desmopressin acetate powder or sterile injection solution (e.g., 4 mcg/mL)

  • Sterile physiological saline (0.9% NaCl)

  • Acellular, crystalloid-based perfusion solution (e.g., Krebs-Henseleit buffer supplemented with albumin) or a red blood cell-based perfusate[13]

  • Sterile vials and syringes

Procedure:

  • Stock Solution Preparation (if starting from powder):

    • Accurately weigh the desmopressin acetate powder.

    • Dissolve in sterile physiological saline to a final concentration of 1 mcg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm filter.

    • Store the stock solution at 2-8°C. It is recommended to prepare fresh stock solutions regularly, although studies have shown stability for extended periods when refrigerated.[11][12]

  • Working Solution Preparation:

    • The target concentration of desmopressin in the final perfusion solution should be determined based on the specific experimental goals. A common starting concentration for ex vivo studies is in the picomolar to low nanomolar range to mimic physiological and slightly supraphysiological levels.

    • Calculate the required volume of the desmopressin stock solution to add to the total volume of the perfusion medium.

    • Example Calculation: For a 1 L perfusion circuit and a target concentration of 1 nM desmopressin (molecular weight ~1069 g/mol ), approximately 1.07 µg of desmopressin is needed.

    • Aseptically add the calculated volume of the desmopressin stock solution to the perfusion medium immediately before initiating the perfusion.

Stability Considerations:

ParameterRecommendationSource
Storage of Stock Solution 2-8°C, protected from light[14]
Diluted Solution Stability Stable for up to 180 days at 5°C and 25°C in 0.9% NaCl[11][12]
Use in Perfusion Circuit Add to perfusate immediately prior to use to minimize potential degradationBest Practice
Protocol 2: Ex Vivo Kidney Perfusion with Desmopressin Challenge

Rationale: This protocol describes a typical ex vivo normothermic kidney perfusion experiment designed to assess the kidney's response to desmopressin. Normothermic perfusion maintains the organ's metabolic activity, providing a more physiologically relevant environment.[15]

Materials and Equipment:

  • Isolated kidney (e.g., from a porcine or rodent model)

  • Ex vivo perfusion system (including a pump, oxygenator, heat exchanger, and reservoir)[16][17]

  • Prepared perfusion solution (with and without desmopressin)

  • Cannulas for the renal artery and ureter

  • Physiological monitoring equipment (pressure transducers, flow meters)

  • Blood gas analyzer

  • Sample collection tubes

  • Osmometer

Experimental Workflow:

ExVivo_Workflow cluster_setup Setup & Equilibration cluster_intervention Desmopressin Challenge cluster_analysis Analysis Harvest Kidney Harvest Cannulate Cannulate Renal Artery & Ureter Harvest->Cannulate Connect Connect to Perfusion Circuit Cannulate->Connect Equilibrate Equilibrate (30-60 min) - Baseline Data Collection Connect->Equilibrate Add_dDAVP Add Desmopressin to Perfusate Equilibrate->Add_dDAVP Start of Intervention Perfusion_dDAVP Continue Perfusion (60-120 min) - Post-dDAVP Data Collection Add_dDAVP->Perfusion_dDAVP Collect_Samples Collect Perfusate & Urine Samples Perfusion_dDAVP->Collect_Samples Histology Optional: Histological Analysis Perfusion_dDAVP->Histology Analyze_Data Analyze Functional Parameters Collect_Samples->Analyze_Data

Figure 2: Experimental Workflow for Desmopressin Challenge in Ex Vivo Kidney Perfusion.

Procedure:

  • Kidney Harvest and Preparation:

    • Harvest the kidney using established surgical techniques, ensuring minimal warm ischemia time.[18]

    • Immediately flush the kidney with a cold preservation solution.

    • Cannulate the renal artery and ureter.

  • Perfusion Circuit Setup:

    • Prime the ex vivo perfusion circuit with the prepared perfusion solution without desmopressin.

    • Ensure the perfusate is maintained at 37°C and adequately oxygenated.[15]

  • Equilibration Phase (Baseline):

    • Connect the cannulated kidney to the perfusion circuit.

    • Initiate perfusion at a physiological pressure (e.g., mean arterial pressure of 70-80 mmHg).[16]

    • Allow the kidney to equilibrate for 30-60 minutes.

    • During this phase, collect baseline data every 15 minutes:

      • Perfusion flow rate and renal vascular resistance.

      • Urine output.

      • Perfusate and urine samples for analysis (e.g., creatinine, lactate, osmolality).[19][20]

  • Desmopressin Intervention Phase:

    • Introduce desmopressin into the perfusate to achieve the final target concentration. This can be done by adding the calculated volume of the stock solution directly to the reservoir.

    • Continue the perfusion for an additional 60-120 minutes.

    • Continue collecting data at regular intervals (e.g., every 15 minutes) to monitor the response to desmopressin.

  • Data Analysis:

    • Compare the functional parameters before and after the addition of desmopressin.

    • Key parameters to assess include a decrease in urine output and an increase in urine osmolality, which would indicate a positive response to desmopressin.

Assessment of Kidney Function and Desmopressin Effect

The efficacy of desmopressin in the ex vivo model is quantified by measuring specific parameters of renal function.

ParameterMethod of MeasurementExpected Effect of Desmopressin
Urine Output Gravimetric or volumetric measurement of urine collected from the ureteral cannula over time (mL/min).Significant decrease
Urine Osmolality Measured using a freezing point depression osmometer (mOsm/kg).Significant increase
Perfusate Osmolality Measured using a freezing point depression osmometer (mOsm/kg).Minimal to no change
Free Water Clearance (CH2O) Calculated as: Urine Flow Rate - (Urine Osmolality x Urine Flow Rate) / Perfusate Osmolality.Becomes negative, indicating water reabsorption
Renal Blood Flow (RBF) Measured by the flow meter on the perfusion pump (mL/min).Generally, no significant change is expected due to V2 selectivity.
Renal Vascular Resistance (RVR) Calculated as: Mean Arterial Pressure / Renal Blood Flow.Generally, no significant change is expected.
Creatinine Clearance Measured by analyzing creatinine concentrations in perfusate and urine samples to assess glomerular filtration rate (GFR).May show slight changes due to alterations in tubular flow dynamics.

Conclusion

The integration of desmopressin acetate into ex vivo kidney perfusion studies provides a robust and controlled method for investigating the renal concentrating mechanism. The protocols and guidelines presented here offer a framework for researchers to assess kidney viability, explore the pathophysiology of water balance disorders, and screen novel therapeutic agents. By carefully controlling experimental conditions and meticulously measuring key functional parameters, the use of desmopressin in this advanced model can yield significant insights into renal physiology and pharmacology.

References

  • Canonical V2R-Dependent Signaling Pathway through cAMP and Protein Kinase A. In: Vasopressin-2 Receptor Signaling and Autosomal Dominant Polycystic Kidney Disease: From Bench to Bedside and Back Again - PMC. Available at: [Link]

  • What is the mechanism of Desmopressin Acetate? - Patsnap Synapse. Available at: [Link]

  • Desmopressin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]

  • The physiological and pathophysiological functions of renal and extrarenal vasopressin V2 receptors. Available at: [Link]

  • The physiological and pathophysiological functions of renal and extrarenal vasopressin V2 receptors - PubMed. Available at: [Link]

  • Preoperative Function Assessment of Ex Vivo Kidneys with Supervised Machine Learning Based on Blood and Urine Markers Measured during Normothermic Machine Perfusion - NIH. Available at: [Link]

  • Pharmacokinetics and renal excretion of desmopressin after intravenous administration to healthy subjects and renally impaired patients - PMC. Available at: [Link]

  • What is Desmopressin Acetate used for? - Patsnap Synapse. Available at: [Link]

  • Regulation of the Vasopressin V2 Receptor by Vasopressin in Polarized Renal Collecting Duct Cells - PMC. Available at: [Link]

  • Vasopressin receptor - Wikipedia. Available at: [Link]

  • Ex-vivo Kidney Machine Perfusion: Therapeutic Potential - PMC. Available at: [Link]

  • Normothermic ex vivo kidney perfusion for graft quality assessment prior to transplantation. Available at: [Link]

  • Assessing Kidney Graft Viability and Its Cells Metabolism during Machine Perfusion - PMC. Available at: [Link]

  • Combined Ex Vivo Hypothermic and Normothermic Perfusion for Assessment of High-risk Deceased Donor Human Kidneys for Transplantation - PMC. Available at: [Link]

  • Desmopressin (DDAVP) - LITFL. Available at: [Link]

  • Kidney function during ex vivo perfusion. A, Urine output at the... - ResearchGate. Available at: [Link]

  • Video: The Mouse Isolated Perfused Kidney Technique - JoVE. Available at: [Link]

  • A Technique for Ex-Vivo Perfusion of Donor Kidneys for Transplantation in the Mouse. Available at: [Link]

  • Steps for the Autologous Ex vivo Perfused Porcine Liver-kidney Experiment - JoVE. Available at: [Link]

  • Perfusate Composition and Duration of Ex-Vivo Normothermic Perfusion in Kidney Transplantation: A Systematic Review - Frontiers Publishing Partnerships. Available at: [Link]

  • Desmopressin Acetate Injection, 4mcg/mL, 1 or 10 mL per vial. Available at: [Link]

  • Dilution Desmopressin (DDAVP ®) - GlobalRPH. Available at: [Link]

  • Stability of Diluted Desmopressin Acetate Intranasal Solution at 0.01 mg/mL - PubMed. Available at: [Link]

  • Stability of Diluted Desmopressin Acetate Intranasal Solution at 0.01 mg/mL - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Placebo-Controlled Desmopressin Acetate Trials in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Control

Desmopressin acetate (DDAVP) is a synthetic analogue of arginine vasopressin (AVP), engineered to enhance antidiuretic potency while minimizing vasopressor activity. In preclinical development, the use of placebo controls is not merely a regulatory checkbox; it is the primary instrument for distinguishing pharmacodynamic efficacy from physiological noise.

Animal models, particularly rodents, exhibit profound fluctuations in urine output and osmolality due to stress, circadian rhythms, and handling. Without a concurrent placebo group receiving the identical vehicle (typically sterile saline), transient antidiuresis caused by stress-induced endogenous vasopressin release (in non-deficient models) can be mistaken for drug efficacy. This guide outlines the technical standards for designing, executing, and analyzing placebo-controlled DDAVP trials.

Mechanistic Basis of Action

To understand the divergence between placebo and treatment groups, one must visualize the molecular cascade DDAVP initiates. Unlike the placebo, which is inert, DDAVP acts as a selective agonist for the V2 receptor in the renal collecting duct.

Figure 1: V2 Receptor Signaling Pathway

This diagram illustrates the intracellular cascade triggered by DDAVP, leading to urine concentration—a pathway absent in placebo-treated subjects.

G DDAVP Desmopressin (DDAVP) V2R V2 Receptor (Basolateral Membrane) DDAVP->V2R Selective Binding Placebo Placebo (Saline) NoEffect No Physiological Change (Dilute Urine Persists) Placebo->NoEffect Inert Gs Gs Protein V2R->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Phosphorylation AQP2_Cyto Aquaporin-2 (Cytoplasmic Vesicles) PKA->AQP2_Cyto Translocation Signal AQP2_Apical Aquaporin-2 (Apical Membrane Insertion) AQP2_Cyto->AQP2_Apical Exocytosis Water Water Reabsorption (Urine Concentration) AQP2_Apical->Water Permeability Increase

Caption: DDAVP activates the V2R-cAMP-PKA axis, driving AQP2 insertion and water recovery. The placebo exerts no molecular force, serving as a baseline for background physiological activity.

Comparative Performance: Efficacy Benchmarks

The following data synthesizes findings from "Gold Standard" Brattleboro rat studies (hereditary diabetes insipidus) and water-loaded normal Wistar rats. The placebo group provides the critical baseline for validation.

Table 1: Quantitative Comparison (DDAVP vs. Placebo)
EndpointParameterPlacebo Control (Saline)DDAVP Treated (Therapeutic Dose)Physiological Interpretation
Antidiuretic Urine Osmolality 150 - 180 mOsm/kg550 - 1300 mOsm/kgPlacebo confirms inability to concentrate urine; DDAVP restores renal concentration.
Antidiuretic Urine Flow Rate 70 - 90 mL/day (Polyuria)10 - 20 mL/dayMassive reduction in volume confirms V2 receptor engagement.
Hemostatic Factor VIII Activity Baseline (100%)200% - 400% IncreaseDDAVP triggers release from endothelial Weibel-Palade bodies.
Pharmacokinetics Onset of Action N/A30 - 60 MinutesRapid absorption and receptor binding.
Safety Serum Sodium 140 - 145 mmol/L (Normal)< 135 mmol/L (Risk)Placebo maintains homeostasis; DDAVP carries risk of dilutional hyponatremia.

Note: Data ranges are representative of Brattleboro rats (homozygous DI) and standard pharmacological responses in rodents.

Experimental Protocol & Workflow

Trustworthiness in data comes from a self-validating protocol. The use of metabolic cages is mandatory for accurate urine collection, but they induce stress. The protocol below incorporates an acclimatization period to neutralize this variable.

Vehicle Selection
  • Standard: Sterile Physiological Saline (0.9% NaCl).

  • Alternative: Phosphate-Buffered Saline (PBS) if pH stability is critical for the peptide in solution.

  • Exclusion: Avoid preservatives (e.g., chlorobutanol) in the vehicle unless testing a specific commercial formulation, as these can have independent effects on tissue.

Workflow Diagram

This workflow ensures that stress artifacts are filtered out before the comparative phase begins.

Experiment Start Study Start Acclim Acclimatization (Metabolic Cages, 48-72h) Start->Acclim Baseline Baseline Measurement (Urine Vol/Osm) Acclim->Baseline Stabilize Stress Random Randomization Baseline->Random GroupA Group A: Placebo (Vehicle Only) Random->GroupA GroupB Group B: DDAVP (0.3 - 1.0 µg/kg) Random->GroupB Dosing Administration (SC, IP, or Osmotic Pump) GroupA->Dosing GroupB->Dosing Collect Sample Collection (0-6h, 6-12h, 12-24h) Dosing->Collect Analysis Analysis (Osmolality, Na+, FVIII) Collect->Analysis

Caption: Experimental workflow emphasizing the critical acclimatization phase to normalize baseline diuresis before randomization.

Step-by-Step Methodology
  • Acclimatization: House rats in metabolic cages for 3 days prior to the study. Rodents initially reduce water intake and hold urine due to neophobia. Do not start dosing until 24-hour urine volumes are stable.

  • Stratification: Randomize animals based on baseline urine output to ensure equal polyuria severity across groups (especially in Brattleboro rats).

  • Dosing:

    • Acute: Subcutaneous (SC) injection is preferred for consistent bioavailability (~85-90%).

    • Chronic:[1] Implantable osmotic minipumps (e.g., Alzet) ensure steady-state plasma levels, mimicking clinical maintenance therapy.

  • Sample Collection:

    • Collect urine in fractions (e.g., 0-4h, 4-8h, 8-24h) to capture the pharmacodynamic profile (onset and duration).

    • Critical Step: Use a funnel separator to prevent fecal contamination, which alters osmolality readings.

  • Analysis: Measure Urine Osmolality (freezing point depression) immediately or freeze samples at -20°C.

Statistical Validation & Safety

The placebo group serves a dual purpose: efficacy benchmark and safety monitor.

  • Validating the Model: In Brattleboro rats, the placebo group must maintain low urine osmolality (<200 mOsm/kg). If the placebo group shows increased concentration, it indicates contamination, dehydration, or stress-induced artifacts, invalidating the trial.

  • Hyponatremia Monitoring: DDAVP carries a risk of water intoxication. Compare serum sodium levels of the DDAVP group against the Placebo group. A significant drop (e.g., >5 mmol/L difference) indicates excessive water retention, guiding dose adjustments.

References

  • Mechanism of Action & V2 Receptor Signaling

    • Desmopressin Acetate: Mechanism of Action.
    • [Link]

  • Brattleboro Rat Model & Osmolality D

    • Vasopressin contributes to hyperfiltration, albuminuria, and renal hypertrophy in diabetes mellitus: Study in vasopressin-deficient Brattleboro rats. American Journal of Physiology-Renal Physiology.
    • [Link]

  • Metabolic Cage Protocols

    • Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats.[2] Journal of the American Association for Laboratory Animal Science.

    • [Link]

  • Pharmacokinetics & Route of Administr

    • Intranasal and intravenous administration of desmopressin: effect on F VIII/vWF, pharmacokinetics and reproducibility. Thrombosis and Haemostasis.[3]

    • [Link]

  • Clinical & Preclinical Dosing Guidelines

    • Desmopressin Acetate Injection (DDAVP) Prescribing Information.[4] FDA/Sanofi.

    • [Link][5]

Sources

Validating V2 Receptor Binding Affinity of Desmopressin Acetate: A Comparative Radioligand Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

Desmopressin acetate (1-desamino-8-D-arginine vasopressin, or DDAVP) represents a critical evolution in peptide therapeutics. By deaminating the N-terminal cysteine and substituting L-arginine with D-arginine at position 8, the molecule achieves two distinct advantages over endogenous Arginine Vasopressin (AVP):

  • Metabolic Stability: Resistance to aminopeptidase degradation.

  • Receptor Selectivity: A dramatic shift favoring the V2 receptor (antidiuretic) over the V1a receptor (vasoconstrictive).[1]

For researchers characterizing generic Desmopressin or novel analogues, Radioligand Binding Assays (RBA) remain the "gold standard" for determining affinity (


). Unlike functional assays (cAMP accumulation) which can be subject to signal amplification bias (receptor reserve), RBAs provide a direct physical measurement of the ligand-receptor interaction.

This guide outlines a self-validating protocol to determine the


 of Desmopressin at the human V2 receptor, contrasting its performance against endogenous AVP and other analogues.

Mechanistic Grounding: The V2 Receptor Pathway

To validate bioactivity, one must understand the downstream consequence of binding. The V2 receptor is a Gs-coupled GPCR.[2][3][4] Binding of Desmopressin triggers a conformational change that activates Adenylyl Cyclase, increasing cAMP and driving the translocation of Aquaporin-2 (AQP2) channels to the apical membrane of renal collecting duct cells.

Figure 1: V2 Receptor Signaling Cascade

V2_Signaling Desmopressin Desmopressin (Ligand) V2R V2 Receptor (Gs-Coupled) Desmopressin->V2R High Affinity Binding (Kd ~0.3 nM) Gs Gs Protein Activation V2R->Gs GTP Exchange AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Production AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation AQP2 Aquaporin-2 Translocation PKA->AQP2 Phosphorylation Water Water Reabsorption AQP2->Water Apical Membrane Insertion

Caption: The Gs-coupled signaling pathway activated by Desmopressin at the renal V2 receptor.[2][4][5]

Comparative Analysis: Desmopressin vs. Alternatives

When validating Desmopressin, the goal is not just to show binding, but to demonstrate selectivity . A high-quality batch of Desmopressin must exhibit high affinity for V2 and low affinity for V1a (minimizing hypertensive side effects).

Table 1: Comparative Affinity Profiles ( / )
CompoundV2 Receptor Affinity (

/

)
V1a Receptor Affinity (

/

)
Selectivity Ratio (V2:V1)Clinical Implication
Arg-Vasopressin (AVP) 0.4 nM (High)1.7 nM (High)~1 : 4Potent antidiuretic + Potent vasoconstrictor.
Desmopressin (DDAVP) 0.3 - 1.0 nM (High)~250 nM (Low)~1 : 2000 Potent antidiuretic; Minimal vascular effects.
Terlipressin ~800 nM (Low)~200 nM (Mod)Favors V1Used for esophageal varices (vasoconstriction).

Note: Values represent consensus means from multiple studies.


 (dissociation constant) and 

(inhibition constant) are intrinsic properties of the molecule, unlike

which depends on experimental conditions.

Experimental Protocol: Competition Binding Assay

To determine the affinity (


) of Desmopressin, we utilize a Competition Binding Assay .[6] In this system, a fixed concentration of radioligand (

-AVP) competes with varying concentrations of "cold" (unlabeled) Desmopressin for binding sites on V2-expressing membranes.
Phase A: The Self-Validating System (Preparation)

Why this matters: You cannot trust a


 value if the radioligand's behavior (

) is unknown in your specific buffer system.
  • Cell Line: CHO or HEK293 stably transfected with Human AVPR2 (V2 receptor).

  • Radioligand:

    
    -Arginine Vasopressin (Specific Activity ~60-80 Ci/mmol).
    
    • Critique: Avoid

      
      -AVP if possible for initial validation; while higher signal, iodination can sometimes alter binding kinetics of small peptides more than tritiation.
      
  • Non-Specific Binding (NSB) Control: 1

    
    M unlabeled AVP (saturating concentration).
    
Phase B: Step-by-Step Workflow
1. Membrane Preparation (The "Clean" Signal)
  • Lysis: Homogenize cells in ice-cold Lysis Buffer (15 mM Tris-HCl, 2 mM MgCl2, 0.3 mM EDTA, pH 7.4).

  • Protection: Add protease inhibitor cocktail immediately. Desmopressin is stable, but the receptor itself is prone to degradation.

  • Centrifugation:

    • Spin 1: 1,000 x g (10 min) to remove nuclei/debris. Discard pellet.

    • Spin 2: 40,000 x g (30 min) to pellet membranes.

  • Resuspension: Resuspend final pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Critical:BSA is mandatory. Vasopressin analogues are "sticky" peptides and will bind to plasticware without BSA, depleting free ligand concentration and skewing data.

2. The Assay Plate Setup[7][8][9]
  • Format: 96-well polypropylene plates (low binding).

  • Reaction Mix (250

    
    L total): 
    
    • 50

      
      L Radioligand (
      
      
      
      -AVP) at ~1 nM (approx.
      
      
      ).
    • 50

      
      L Competitor (Desmopressin) serially diluted (e.g., 
      
      
      
      M to
      
      
      M).
    • 150

      
      L Membrane Suspension (approx 10-20 
      
      
      
      g protein/well).
3. Incubation & Termination
  • Equilibrium: Incubate at 25°C for 60 minutes . (Avoid 37°C to reduce degradation; 4°C is too slow for equilibrium).

  • Filtration: Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) .[9]

    • Why PEI? V2 receptors and peptide ligands have high cationic charges. PEI blocks negatively charged sites on the glass filter, reducing background noise (NSB) by >50%.

  • Wash: 3x with ice-cold wash buffer (50 mM Tris-HCl).

Figure 2: Assay Workflow Diagram

Assay_Workflow Membrane Membrane Prep (hV2R-CHO Cells) Reaction Reaction Mix + [3H]-AVP + Desmopressin (Variable) Membrane->Reaction Incubate Incubation 60 min @ 25°C Reaction->Incubate Filter Filtration (GF/C + 0.3% PEI) Incubate->Filter Terminate Count Scintillation Counting (CPM Data) Filter->Count Analysis Data Analysis (Cheng-Prusoff) Count->Analysis

Caption: Step-by-step radioligand competition binding workflow.

Data Analysis & Validation Criteria

To ensure scientific integrity, raw CPM (Counts Per Minute) must be converted to


 using the Cheng-Prusoff Equation .
Calculate Specific Binding


Determine

Fit the specific binding data to a non-linear regression model (One-site competition):



Calculate (Cheng-Prusoff)

[6]
  • 
     : Determined from your curve.[6][10]
    
  • 
     : Concentration of radioligand added (e.g., 1 nM).
    
  • 
     : Dissociation constant of 
    
    
    
    -AVP (determined previously in saturation binding, typically ~0.4 nM).
Acceptance Criteria (Quality Control)
  • Specific Binding: Must be >70% of Total Binding. (If <50%, the assay is too noisy; check PEI soaking).

  • Hill Slope: Should be near -1.0 (indicating 1:1 competitive binding). A slope significantly different from -1.0 suggests cooperativity or multiple binding sites.[7]

  • Replicate CV: Coefficient of variation between replicates should be <10%.

References

  • Manning, M., et al. (1987). "Discovery, development, and some uses of vasopressin and oxytocin antagonists." Journal of Receptor Research, 13(1-4), 195-214.

  • Birnbaumer, M. (2000). "Vasopressin Receptors."[1][2][3][4][11][12][13] Trends in Endocrinology & Metabolism, 11(10), 406-410.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." Gifford Bioscience Protocols.

  • National Institutes of Health (NIH). "Radioligand Binding Methods for Membrane Preparations and Intact Cells." Methods in Molecular Biology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmopressin (Acetate)
Reactant of Route 2
Desmopressin (Acetate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.